3-Oxopropanoic acid

Catalog No.
S580796
CAS No.
926-61-4
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopropanoic acid

CAS Number

926-61-4

Product Name

3-Oxopropanoic acid

IUPAC Name

3-oxopropanoic acid

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)

InChI Key

OAKURXIZZOAYBC-UHFFFAOYSA-N

SMILES

C(C=O)C(=O)O

Synonyms

3-oxopropanoic acid;malonic semialdehyde;2-Formylacetic acid;3-Ketopropanoate;3-Oxopropionic acid;Malonatesemialdehyde

Canonical SMILES

C(C=O)C(=O)O

The exact mass of the compound 3-Oxopropanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of aldehydic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-oxopropanoic acid natural occurrence metabolic pathways

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of 3-Oxopropanoic Acid

Pathway / Role Organism / Context Key Enzymes / Processes Fate of this compound
Beta-Alanine Metabolism [1] Mammals (including humans) Beta-alanine-pyruvate transaminase, Malonate-semialdehyde dehydrogenase (EC 1.2.1.15) Oxidized to malonate, then to malonyl-CoA for fatty acid synthesis
Alternative Propionate Metabolism [1] Tissues with high fatty acid oxidation (e.g., liver) Methylmalonate-semialdehyde dehydrogenase (EC 1.2.1.27) From 2-methyl-3-oxopropanoate oxidation to propanoyl-CoA, linking to TCA cycle
CO₂ Fixation (3-HP/4-HB Cycle) [1] Autotrophic Archaea (Metallosphaera sedula, Nitrosopumilus maritimus) Malonyl-CoA reductase, Malonic semialdehyde reductase Reduced to 3-hydroxypropionate; key intermediate in converting malonyl-CoA to propionyl-CoA
Degradation of Other Compounds [2] [3] Bacteria (Pseudomonas fluorescens, Escherichia coli) Hydration of propiolic acid; Uracil degradation Formed as an intermediate and converted to acetyl-CoA via decarboxylation
Atmospheric Presence [2] [3] Environmental (aerosols) - Detected in marine, Arctic, and urban aerosols (e.g., Arctic, North Pacific, India, Tokyo)

Functional Roles in Key Pathways

Beta-Alanine Metabolism is a well-characterized pathway in mammals. This compound is produced from beta-alanine and is subsequently oxidized, connecting this non-proteinogenic amino acid to central carbon metabolism and lipid biosynthesis [1]. Defects in the mitochondrial enzyme malonyl-CoA decarboxylase can cause this compound to accumulate, leading to metabolic disturbances [1].

In the 3-Hydroxypropionate/4-Hydrobutyrate (3-HP/4-HB) Cycle, used by some Archaea for carbon fixation, this compound is a crucial intermediate. The cycle efficiently incorporates inorganic carbon into organic molecules [1].

The diagram below illustrates the central role of this compound across these different metabolic pathways.

G BetaAlanine Beta-Alanine MSA This compound (Malonic Semialdehyde) BetaAlanine->MSA Transaminase (with Pyruvate) Pyruvate Pyruvate Malonate Malonate MSA->Malonate NAD(P)+ ThreeHP 3-Hydroxypropionate MSA->ThreeHP NADPH MalonylCoA Malonyl-CoA Malonate->MalonylCoA MalonylCoA->MSA NADPH FattyAcids Fatty Acids MalonylCoA->FattyAcids AcetylCoA Acetyl-CoA PropionylCoA Propionyl-CoA CO2 CO₂ ThreeHP->PropionylCoA MSDH MSDH (EC 1.2.1.15) MSDH->MSA Oxidation MCR Malonyl-CoA Reductase MCR->MSA Reduction MSR Malonic Semialdehyde Reductase MSR->MSA Reduction

Key metabolic pathways and enzymes for this compound.

Experimental Insights & Analytical Methods

Enzyme Kinetics are crucial for understanding metabolic control. The table below shows the kinetic parameters of malonic semialdehyde reductase from two different archaea.

Organism Enzyme Kₘ (mM) Vₘₐₓ (μmol/min/mg) Optimal Temp. Optimal pH
Nitrosopumilus maritimus [1] Malonic semialdehyde reductase 0.11 86.9 Not Specified Not Specified
Metallosphaera sedula [1] Malonic semialdehyde reductase 0.07 200 (at 65°C) 75°C 6.7

Synthesis and Handling in a lab setting requires specific approaches. This compound is highly reactive and often generated in situ for reactions [2] [3]. One common method involves reacting malic acid with concentrated sulfuric acid, which also produces formic acid, water, and carbon monoxide [2] [3]. A more stable precursor is ethyl 3-oxopropionate diethyl acetal, which can be hydrolyzed with dilute sulfuric acid and neutralized to yield the acid [2] [3].

In analytical chemistry and drug development, this compound is used as a reference standard for compounds like Epinephrine to ensure analytical method validation and quality control during drug synthesis [4].

Research Applications & Considerations

The diverse functions of this compound make it relevant for several research applications:

  • Metabolic Disease Research: Investigating inborn errors of metabolism related to malonic semialdehyde dehydrogenase and malonyl-CoA decarboxylase [1].
  • Microbial Biochemistry: Studying carbon fixation pathways in archaea and bacterial degradation of pollutants [2] [1].
  • Environmental Science: Tracing sources and chemistry of organic aerosols [2].

When working with this compound, note that it can inhibit biochemical assays, including the polymerase chain reaction (PCR) and the activity of certain enzymes like malonate-semialdehyde dehydrogenase [1].

References

3-oxopropanoic acid natural sources and biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Metabolic Roles

3-Oxopropanoic acid is a metabolic intermediate present in various organisms. The table below summarizes its known natural occurrences:

Source Context / Function References
Bacteria (e.g., Pseudomonas fluorescens) Metabolic intermediate during growth on propiolic acid as a carbon source. [1]
Bacteria (e.g., Escherichia coli) Metabolic intermediate in the degradation pathway of uracil. [1]
General Metabolism Formed by the reversible oxidation of 3-hydroxypropionyl-CoA. [1]
Atmospheric Aerosols Component found in aerosols across various global locations (Arctic, North Pacific, India, Tokyo). [1]

Biosynthesis Pathways in Microorganisms

This compound is primarily encountered as an intermediate in several engineered pathways for microbial production of 3-Hydroxypropionic Acid (3-HP), a major platform chemical [2]. The following diagram illustrates the main metabolic routes:

f cluster_coa_dep Glycerol Pathway (CoA-dependent) cluster_malonyl Malonyl-CoA Pathway cluster_beta_ala β-Alanine Pathway cluster_pdo 1,3-PDO Pathway Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA GDHt / PduCDE 3-HP-CoA 3-HP-CoA 3-HPA->3-HP-CoA PduP 3-HPA->3-HP-CoA 3-HP 3-HP 3-HPA->3-HP ALDH 3-HPA->3-HP 3-HP-CoA->3-HP PduL / PduW 3-HP-CoA->3-HP Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acetyl-CoA->Malonyl-CoA This compound\n(MSA) This compound (MSA) Malonyl-CoA->this compound\n(MSA) MCR-C Malonyl-CoA->this compound\n(MSA) This compound\n(MSA)->3-HP MCR-N This compound\n(MSA)->3-HP HPDH This compound\n(MSA)->3-HP This compound\n(MSA)->3-HP Aspartate Aspartate β-Alanine β-Alanine Aspartate->β-Alanine PanD Aspartate->β-Alanine β-Alanine->this compound\n(MSA) BAPAT / GABT β-Alanine->this compound\n(MSA) 1,3-PDO 1,3-PDO 1,3-PDO->3-HPA ADH 1,3-PDO->3-HPA

Key biosynthetic pathways for 3-HP featuring this compound (MSA) as an intermediate. Abbreviations are defined in the table below.

The key enzymes involved in these pathways, particularly in the steps that produce or consume this compound, are summarized here:

| Pathway | Key Enzymes | Function / Role | | :--- | :--- | :--- | | Malonyl-CoA Pathway | Malonyl-CoA Reductase (MCR), specifically the MCR-C domain | Catalyzes the reduction of Malonyl-CoA to this compound (MSA). | [2] | | β-Alanine Pathway | β-Alanine Pyruvate Transaminase (BAPAT) or γ-Aminobutyric Acid Transaminase (GABT) | Catalyzes the conversion of β-Alanine to this compound (MSA). | [2] | | β-Alanine Pathway | 3-Hydroxypropanoic Acid Dehydrogenase (HPDH) | Catalyzes the reduction of This compound (MSA) to 3-HP. | [2] |

Research and Production Strategies

Producing 3-HP (and thus its precursor, this compound) efficiently in microbial cell factories is an active research area. Current strategies focus on:

  • Host Strain Engineering: Common chassis organisms include Escherichia coli, Klebsiella pneumoniae, and the yeast Saccharomyces cerevisiae [2] [3] [4].
  • Metabolic Engineering: Key strategies involve rewiring central metabolism (e.g., enhancing glyoxylate shunt, dynamic regulation of TCA cycle), balancing enzyme expression to prevent intermediate accumulation, and alleviating metabolite toxicity [2] [5] [3].
  • Utilization of Diverse Carbon Sources: Successful production has been demonstrated using glucose, glycerol, xylose, acetate, and even syngas-derived acetic acid and CO₂ [2] [5].

Key Considerations for Researchers

  • Instability of the Compound: this compound is highly reactive, which poses a challenge for its detection and quantification in metabolic studies [1].
  • Pathway Selection: The choice of biosynthesis pathway involves trade-offs. The glycerol pathway is short but can face enzyme imbalance and cofactor requirements, while the malonyl-CoA pathway is versatile in carbon source use but requires high ATP and NADPH input [2].
  • Focus on 3-HP: The primary research focus is on the stable end product, 3-HP. This compound is typically studied as a transient intermediate, and its direct overaccumulation is often avoided as it can be toxic or lead to yield loss.

References

3-oxopropanoic acid atmospheric aerosol detection

Author: Smolecule Technical Support Team. Date: February 2026

Detection of 3-Oxopropanoic Acid in Aerosols

Location Context of Detection Key Findings/Remarks
Global Marine Aerosols [1] Ship-based circumnavigation Identified as a component of organic aerosols.
Arctic [1] Aerosol analysis Detected alongside other organic acids.
North Pacific [1] Aerosol analysis Detected alongside other organic acids.
India [1] Aerosol analysis Detected alongside other organic acids.
Tokyo, Japan [1] Urban atmosphere Found in aerosols, indicating presence in both remote and populated areas.

Analytical Protocol for Detection

The methodology for identifying this compound and related compounds in aerosols is well-established in atmospheric chemistry research [2]. The workflow involves sample collection, extraction, derivatization, and analysis.

workflow start Start: Aerosol Sampling step1 Sample Collection TSP on quartz fiber filters start->step1 step2 Water Extraction Ultrasonication with pure water step1->step2 step3 Concentration Rotary evaporation to near dryness step2->step3 step4 Derivatization With BF₃/butanol to form dibutyl esters step3->step4 step5 Instrumental Analysis GC or GC/MS separation and quantification step4->step5 end Data: Compound Identification & Quantification step5->end

Experimental workflow for aerosol analysis, from sample collection to data acquisition.

The specific steps are as follows:

  • Sample Collection: Total suspended particles (TSP) are collected onto pre-combusted quartz fiber filters using a high-volume air sampler [2].
  • Water Extraction: A portion of the filter is extracted with organic-free pure water using ultrasonication. The extract is passed through a quartz wool column to remove particles [2].
  • Concentration: The aqueous extract is concentrated to near-dryness using a rotary evaporator under vacuum [2].
  • Derivatization: The carboxyl groups of the acids are derivatized to dibutyl esters by reacting with a 14% boron trifluoride (BF₃)/n-butanol solution. This step is critical for making the compounds volatile enough for gas chromatography (GC) analysis [2].
  • Analysis and Quantification:
    • The derivatives are dissolved in an organic solvent (e.g., n-hexane) and analyzed by Gas Chromatography (GC) or Gas Chromatography/Mass Spectrometry (GC/MS) [2].
    • Compounds are identified by comparing their retention times and mass spectra with those of authentic standards [2].
    • Concentrations are corrected for field blanks, which typically account for less than 5% of the sample values [2].

Atmospheric Role and Formation Pathways

In the atmosphere, this compound is part of a complex web of chemical reactions. It can be formed through the photo-oxidation of other organic compounds and can also be removed through various processes.

pathways source Biogenic & Anthropogenic VOCs (e.g., from vegetation, fires) intermediate Oxidation & Aging Formation of intermediates like methylglyoxal source->intermediate msa This compound (Malonic Semialdehyde) intermediate->msa sink1 Partitioning to Aerosols (SOA Formation) msa->sink1 sink2 Wet/Dry Deposition msa->sink2 sink3 Further Oxidation msa->sink3

Simplified atmospheric pathway of this compound, from emission to deposition.

  • Formation: It is implicated as an intermediate in the heterogeneous photo-oxidation of particle-phase aromatics, a process that also produces pyruvic acid [3]. This links its atmospheric source to both biogenic emissions and anthropogenic pollution.
  • Reactivity: Its high solubility means that once in the atmosphere, wet and dry deposition and partitioning into the aerosol phase are important sinks, contributing to Secondary Organic Aerosol (SOA) formation [3].

References

malonic semialdehyde metabolic intermediate function

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Kinetic Parameters

Understanding the kinetic properties of enzymes that produce or consume MSA is essential for metabolic engineering. The table below summarizes key parameters for two critical enzymes.

Enzyme Organism Substrate KM (mM) kcat (s-1) kcat/KM (s-1M-1) Citation
MCR (C-terminal domain) Chloroflexus aurantiacus Malonyl-CoA 0.022 ± 0.003 0.20 ± 0.01 ~9,090 [1]
NADPH 0.047 ± 0.006 0.20 ± 0.01 ~4,255 [1]
KdcAM8 (Mutant) Lactococcus lactis Oxaloacetate 1.15 Not Specified Not Specified [2]

Key Experimental Protocols

Here are detailed methodologies for studying the enzymes involved in MSA metabolism, based on recent literature.

Kinetic Characterization of Malonyl-CoA Reductase (MCR-C)
  • Enzyme Purification: The C-terminal domain of MCR was expressed in E. coli and purified using Ni-NTA affinity chromatography, followed by dialysis into a storage buffer [1].
  • Initial Velocity Experiments: Activity was measured at 30°C by monitoring NADPH oxidation at 340 nm. The reaction mixture contained 50 mM HEPPS (pH 8.5), 2.5 mM MgCl₂, and varying concentrations of malonyl-CoA (0.005–0.2 mM) and NADPH (0.005–0.2 mM). Data were fitted to the equation for a sequential bi-bi mechanism to determine kinetic parameters [1].
  • Product Inhibition Studies: To elucidate the enzyme's mechanism, product inhibition was performed by including either CoA or NADP+ in the reaction mixtures at different fixed concentrations [1].
Directed Evolution of KdcA for the Oxaloacetate Pathway
  • Growth Selection System: A β-alanine auxotrophic E. coli strain (BL21(DE3) ΔpanD) was created. This strain cannot grow in minimal medium unless it expresses a functional KdcA enzyme that can divert oxaloacetate towards MSA and subsequently to β-alanine, restoring growth [2].
  • Saturation Mutagenesis: Based on structural analysis, eight residues in the KdcA active site were targeted. These were grouped into four pairs (S286–S287, F381–F382, L534–L535, M538–G539) for simultaneous saturation mutagenesis using NNK codons [2].
  • Screening & Selection: Mutant libraries were transformed into the auxotrophic host, and active variants were selected based on colony formation and size on solid minimal medium over 6 days of incubation. The best mutant from one round was used as the template for the next [2].

Metabolic Pathway Visualization

The following diagram illustrates the central role of Malonic Semialdehyde (MSA) in connecting various metabolic pathways, both natural and engineered.

MSA_Pathways cluster_natural Natural Pathways cluster_engineered Engineered Pathways Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis / TCA Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase CO2 CO2 CO2->Malonyl_CoA Carboxylation MSA_eng Malonic Semialdehyde (MSA) Oxaloacetate->MSA_eng Engineered KdcA (α-keto acid decarboxylase) MSA_nat Malonic Semialdehyde (MSA) Malonyl_CoA->MSA_nat Malonyl-CoA Reductase (MCR-C) 3HP_nat 3-Hydroxypropionic Acid (3HP) MSA_nat->3HP_nat 3HP Dehydrogenase (MCR-N) Malonate Malonate MSA_nat->Malonate MSA Dehydrogenase (e.g., YneI) Acetyl_CoA_nat Acetyl-CoA MSA_nat->Acetyl_CoA_nat MSA Decarboxylase 3HP_eng 3-Hydroxypropionic Acid (3HP) MSA_eng->3HP_eng Heterologous Dehydrogenase Formyl_CoA Formyl-CoA MSA_eng->Formyl_CoA β-keto acid cleavage enzyme (BKACE) Formate Formate Formyl_CoA->Formate

MSA sits at a metabolic crossroads, connecting pathways for bioproduction and CO₂ fixation.

Research Implications and Future Directions

  • Enzyme Engineering is Critical: The low catalytic efficiency of native enzymes like MCR-C is a major bottleneck [1]. Directed evolution and rational design, as demonstrated with KdcA [2], are powerful strategies for enhancing activity and substrate specificity.
  • Host Metabolism and Pathway Balancing: Simply expressing pathway enzymes is insufficient. Optimizing precursor supply (e.g., acetyl-CoA, oxaloacetate) and down-regulating competing metabolic reactions are essential for achieving high yields [2] [3].
  • Novel Pathways for CO₂ Fixation: The design of the CORE cycle demonstrates how MSA can be leveraged in synthetic metabolism to overcome thermodynamic barriers, enabling new routes for aerobic CO₂ reduction that are compatible with industrial hosts and even crops [4] [5].

References

Application Notes: Synthesis of 3-Oxopropanoic Acid from Malic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction 3-Oxopropanoic acid (malonic semialdehyde) is a valuable biochemical intermediate with both aldehyde and carboxylic acid functional groups [1]. It serves as a precursor in the synthesis of various compounds, such as coumarin and uracil [1]. These Application Notes detail a method for its synthesis from malic acid, adapted from a procedure used in the synthesis of silver nanoparticles [2].

Reaction Summary The synthesis involves the acid-catalyzed dehydration of malic acid using concentrated sulfuric acid [2]. During this reaction, malic acid is oxidized to this compound, while formic acid, water, and carbon monoxide are released as byproducts [1] [2]. The general reaction is [2]: [ \text{Malic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{HCOOH} + \text{H}_2\text{O} + \text{CO} ]

Experimental Workflow The diagram below illustrates the single-step synthesis and the downstream reaction to form uracil.

workflow MalicAcid Malic Acid Reaction Dehydration Reaction MalicAcid->Reaction SulfuricAcid Conc. Sulfuric Acid (Catalyst) SulfuricAcid->Reaction ThreeOxo This compound (Product) Reaction->ThreeOxo Uracil Uracil ThreeOxo->Uracil Urea Urea (Co-reactant) Urea->Uracil

Materials and Reagents

Item Specification/Note
Malic Acid Reagent grade.
Sulfuric Acid (H(_2)SO(_4)) Concentrated (95-98%). Handle with extreme care.
Equipment Round-bottom flask, reflux condenser, heating mantle, ice bath, fume hood.

Quantitative Data The table below summarizes key parameters and properties for the reaction and the resulting product [1] [2].

Parameter / Property Value / Description
Reaction Type Acid-catalyzed dehydration/oxidation
Catalyst Concentrated H(_2)SO(_4)
Key Byproducts Formic acid, Carbon monoxide, Water
Molecular Formula C(_3)H(_4)O(_3)
Molecular Weight 88.06 g/mol
Boiling Point 237.3 °C
Density 1.258 g/cm³

Detailed Procedure

  • Setup: Perform all steps inside a fume hood. Place a quantity of malic acid in a round-bottom flask equipped with a reflux condenser.
  • Reaction: Slowly add a volume of concentrated sulfuric acid to the flask while stirring. Exercise caution as the reaction may be exothermic.
  • Heating: Heat the mixture to initiate and maintain the reaction. The specific temperature and duration are not detailed in the available source [2].
  • Work-up & Isolation: The protocol for isolating the pure this compound product (e.g., quenching, extraction, purification) is not described in the sourced literature.

Downstream Application: Synthesis of Uracil The synthesized this compound can be used to prepare uracil [1].

  • Enol Formation: The this compound first tautomerizes to its enol form.
  • Condensation: The enol reacts with urea in the presence of sulfuric acid.
  • Cyclization: The intermediate undergoes cyclization to form uracil.

Characterization

  • Mass Spectrometry (MS): Use LC-ESI TripleQuad-MS to confirm the product. Monitor the parent ion transition [3].
  • Chromatography: Employ a C18 column for separation with a water/acetonitrile mobile phase gradient [3].

Discussion and Best Practices

  • Primary Limitation: The main drawback of this method is the use of concentrated sulfuric acid and the generation of toxic carbon monoxide gas. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
  • Yield & Purity: The reaction yield and specific purity metrics for the final product are not provided in the available sources. This is a significant gap for quantitative research applications.
  • Alternative Routes: this compound can also be produced via enzymatic methods, such as the transamination of beta-alanine, which may offer a milder and more specific synthetic path [4] [5].

Conclusion The dehydration of malic acid provides a direct route to this compound. However, the lack of detailed parameters for reaction control and product isolation in the available literature means that optimization and careful safety planning are required for successful implementation.

References

Comprehensive Application Notes and Protocols: Synthesis and Applications of Ethyl 3-Oxopropionate Diethyl Acetal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Significance

Ethyl 3,3-diethoxypropanoate (commonly referred to as ethyl 3-oxopropionate diethyl acetal) represents a crucial protected form of the highly reactive 3-oxopropanoic acid derivative that plays an indispensable role in modern synthetic organic chemistry. This compound serves as a stable synthetic equivalent for the unstable 3-formylpropanoate, which is notoriously difficult to handle and store due to its reactive aldehyde functionality [1]. The strategic incorporation of the acetal protecting group confers exceptional storage stability to the molecule, allowing it to be maintained at room temperature for several months without significant decomposition, making it highly valuable for complex multi-step synthetic sequences [2].

The significance of this compound extends across multiple domains of chemical synthesis, particularly in the pharmaceutical industry and heterocyclic chemistry, where it serves as a versatile building block for the construction of numerous biologically active molecules. Its molecular structure contains two distinct reactive sites – the ester functionality and the protected aldehyde (acetal) – that can be selectively manipulated under appropriate conditions to access a diverse array of synthetic intermediates [2]. This dual functionality enables synthetic chemists to employ this compound in the synthesis of various important chemical classes, including coumarins, isoxazoles, pyrimidines, porphyrins, and thiadiazines, which are prevalent structural motifs in many pharmaceutical agents and functional materials [2].

Synthetic Protocol and Characterization

Step 1: Synthesis of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one

Table 1: Reagents and Quantities for Step 1

Reagent Quantity Molar Ratio Molecular Weight Role
Trichloroacetyl chloride 173 g 1.0 eq 0.96 mol Electrophilic acylating agent
Ethyl vinyl ether 181 mL 2.0 eq 1.90 mol Nucleophilic enol ether
Diethylaniline (stabilizer) 0.1% - - Polymerization inhibitor

In a meticulously dried 500-mL two-necked round-bottom flask equipped with a pressure-equalizing addition funnel and nitrogen inlet, place trichloroacetyl chloride (173 g, 0.96 mol). Under a positive pressure of nitrogen, cool the flask to 0°C using an ice bath. Add ethyl vinyl ether (181 mL, 1.90 mol) dropwise over 1 hour with continuous magnetic stirring. Critical note: The ethyl vinyl ether must contain 0.1% diethylaniline as a stabilizer to prevent polymerization during the reaction [2]. After complete addition, continue stirring for 12 hours, allowing the reaction mixture to gradually warm to room temperature. Monitor the reaction for exothermic behavior after ice bath removal.

Upon completion, replace the addition funnel with a short Vigreux column and carefully remove excess ethyl vinyl ether under reduced pressure (20 mm Hg) at 20°C. Subsequently, increase the bath temperature to approximately 140°C under continued reduced pressure (20 mm Hg) to facilitate hydrogen chloride elimination. This process typically requires 1-2 hours and is accompanied by the development of a deep black coloration. Purify the crude product by distillation under reduced pressure to afford the desired 1,1,1-trichloro-4-ethoxy-3-buten-2-one as a bright-yellow oil (193 g, 92% yield) with a boiling point of 116-118°C/13 mm Hg and refractive index n~D~²⁴ 1.5129 [2].

Step 2: Synthesis of Ethyl 3,3-Diethoxypropanoate

Table 2: Reaction Conditions and Characterization Data for Final Product

Parameter Specification
Yield 87% (153 g from 200 g of intermediate)
Boiling Point 92-95°C at 15 mm Hg
Refractive Index (n~D~²⁴) 1.4117
IR (neat, cm⁻¹) 2990, 2940 (C-H), 1740 (C=O), 1115, 1060 (C-O)
^1^H NMR (60 MHz, CDCl₃) δ 1.18 (t, 6H, J=7, OCH₂CH₃), 1.25 (t, 3H, J=7, CO₂CH₂CH₃), 2.62 (d, 2H, J=6, 2-H), 3.30-3.80 (2 AB systems, 4H, 2 OCH₂CH₃), 4.13 (q, 2H, J=7, CO₂CH₂CH₃), 4.93 (t, 1H, J=6, 3-H)

In a 500-mL two-necked round-bottom flask equipped with a reflux condenser, drying tube, and addition funnel, combine dry ethanol (200 mL, 3.4 mol) and anhydrous potassium carbonate (12 g, 87 mmol). Cool this mixture using an ice-water bath. Charge the addition funnel with the intermediate 1,1,1-trichloro-4-ethoxy-3-buten-2-one (200 g, 0.92 mol) and add it to the reaction mixture with continuous stirring over 30 minutes. After complete addition, continue stirring at room temperature for 10 hours. Upon reaction completion, add petroleum ether or pentane (300 mL) to facilitate product isolation, then remove the potassium carbonate by filtration. Concentrate the filtrate under reduced pressure and purify the residual liquid by distillation through a short Vigreux column to obtain the final product, ethyl 3,3-diethoxypropanoate (153 g, 87%) [2].

Reaction Mechanism and Process Optimization

Mechanistic Pathway

G TrichloroacetylChloride Trichloroacetyl Chloride Intermediate1 1,1,1-Trichloro-4-ethoxy -3-buten-2-one TrichloroacetylChloride->Intermediate1 EthylVinylEther Ethyl Vinyl Ether EthylVinylEther->Intermediate1 HCl HCl Elimination Intermediate1->HCl AcylKeteneIntermediate Acyl Ketene Intermediate HCl->AcylKeteneIntermediate HaloformReaction Haloform Reaction AcylKeteneIntermediate->HaloformReaction Ethanol Ethanol/K₂CO₃ Ethanol->HaloformReaction FinalProduct Ethyl 3,3-Diethoxypropanoate HaloformReaction->FinalProduct

The synthetic pathway for ethyl 3,3-diethoxypropanoate involves a two-step sequence beginning with the acylation of ethyl vinyl ether by trichloroacetyl chloride, followed by a haloform-type reaction to install the ester functionality [2]. In the initial step, trichloroacetyl chloride acts as a powerful electrophilic acylating agent that attacks the electron-rich double bond of ethyl vinyl ether, resulting in the formation of a β-chloro adduct that subsequently undergoes elimination to yield the enone intermediate. This intermediate then undergoes thermal elimination of hydrogen chloride to generate a reactive acyl ketene species, which is subsequently trapped by ethanol in the presence of potassium carbonate as a base catalyst.

The second step proceeds through a classic haloform reaction mechanism, wherein the trichloromethyl group of the intermediate undergoes nucleophilic attack by ethanol, leading to the sequential displacement of chloride ions and eventual collapse of the intermediate to form the ethyl ester functionality while producing chloroform as a byproduct. The potassium carbonate serves to scavenge acidic byproducts and maintain the reaction medium under basic conditions, which is crucial for facilitating the haloform reaction. This synthetic approach is notably superior to alternative methods that often produce mixtures of acetals and acrylates, provide only moderate yields, or require specialized starting materials such as ketene or ethyl propiolate [2].

Process Optimization Notes
  • Scale-up Considerations: The synthesis of the intermediate (1,1,1-trichloro-4-ethoxy-3-buten-2-one) has been successfully demonstrated on kilogram scale (1.8 kg of trichloroacetyl chloride) with excellent yield (97%), indicating excellent scalability for industrial applications [2].
  • Stabilizer Importance: The presence of 0.1% diethylaniline in ethyl vinyl ether is critical for preventing polymerization during the first reaction step. If unstabilized ethyl vinyl ether must be used, the reaction should be performed in the presence of pyridine to mitigate polymerization side reactions [2].
  • Distillation Parameters: Strict adherence to the recommended distillation pressures is essential. Distillation of the intermediate should not be performed at pressures lower than 13 mm Hg, while the final product should be distilled specifically at 15 mm Hg within the temperature range of 92-95°C to prevent decomposition [2].

Experimental Workflow and Procedural Overview

G Setup Reaction Setup: - Two-necked round-bottom flask - Addition funnel - Nitrogen inlet - Magnetic stirrer - Ice bath cooling Step1 Step 1: Acylation Reaction - Add ethyl vinyl ether to trichloroacetyl chloride - 1 hour addition at 0°C - Stir 12 hours warming to RT Setup->Step1 Workup1 Workup Step 1: - Remove excess reagent under vacuum - Heat to 140°C/20 mm Hg for HCl elimination - 1-2 hours until completion Step1->Workup1 Purification1 Purification 1: - Distillation under reduced pressure - Collect fraction at 116-118°C/13 mm Hg - 92% yield Workup1->Purification1 Step2 Step 2: Haloform Reaction - Add intermediate to ethanol/K₂CO₃ - 30 minute addition - Stir 10 hours at room temperature Purification1->Step2 Workup2 Workup Step 2: - Add petroleum ether (300 mL) - Filter off K₂CO₃ - Concentrate under reduced pressure Step2->Workup2 Purification2 Purification 2: - Distillation through Vigreux column - Collect fraction at 92-95°C/15 mm Hg - 87% yield Workup2->Purification2 Characterization Characterization: - IR and NMR spectroscopy - Purity assessment - Storage at room temperature Purification2->Characterization

Pharmaceutical and Synthetic Applications

Key Application Areas

The exceptional versatility of ethyl 3,3-diethoxypropanoate as a synthetic building block has led to its widespread application across numerous domains of chemical synthesis:

  • Heterocyclic Compound Synthesis: This acetal serves as a key precursor for the construction of various nitrogen-containing heterocycles that form the core structures of numerous pharmaceutical agents. It has been employed in efficient syntheses of pyrimidine derivatives, including uracil and isocytosine, which are fundamental building blocks in nucleic acid chemistry [1] [2]. The compound's ability to undergo condensation with urea and guanidine derivatives makes it particularly valuable for accessing these biologically important heterocyclic scaffolds.

  • Natural Product Synthesis: The compound has been utilized as a strategic intermediate in the total synthesis of complex natural products, including iridoids, ipecacuanha alkaloids, and Lycopodium alkaloids, which exhibit diverse biological activities [2]. Its chemical flexibility allows it to be incorporated into various segments of these complex molecular architectures, serving as a linchpin for building key structural elements.

  • Medicinal Chemistry Applications: Derivatives of ethyl 3,3-diethoxypropanoate have been incorporated into various pharmacologically active compounds, including 1,4-dihydropyridines (calcium channel modulators), NADH analogs (redox cofactors), and various herbicides and antihypertensive agents [2]. The compound's versatility enables medicinal chemists to rapidly generate structural diversity around these privileged scaffolds.

  • Functional Materials Development: Beyond pharmaceutical applications, this building block has found utility in the preparation of porphyrin derivatives for materials science applications, photographic sensitizers, and cephalosporin antibiotics [2]. The compound's dual functionality allows for its incorporation into various polymeric and advanced material systems.

Specific Synthetic Transformations

Table 3: Key Derivatives and Their Applications

Derivative Synthetic Method Application Area
3-Hydroxypropanal Acidic hydrolysis followed by reduction Synthesis of pentaerythritol and related alcohols
3-Ethoxyacrylate Elimination of ethanol under acidic conditions Michael acceptor in conjugate addition reactions
Ethyl 2-formyl-3-oxopropanoate Formylation under basic conditions Intermediate for iridoids and ipecacuanha alkaloids
Coumarin derivatives Reaction with phenols Fluorescent materials and pharmaceutical intermediates
Isoxazole and pyrimidine rings Condensation with hydroxylamine and urea analogs Agrochemicals and pharmaceutical building blocks

Safety Considerations and Storage Recommendations

While the search results do not provide specific safety data for ethyl 3,3-diethoxypropanoate, several important handling precautions can be inferred from the synthetic protocol and similar chemical compounds:

  • General Handling Precautions: The synthesis involves the use of trichloroacetyl chloride, which is a potent lachrymator and corrosive agent that must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. The reagent should be freshly distilled prior to use to ensure optimal reactivity and minimize side reactions [2].

  • Reaction Safety Considerations: The initial acylation step exhibits exothermic behavior upon warming, necessitating careful temperature control during the reaction. Additionally, the elimination of hydrogen chloride gas during the first step requires efficient trapping or scrubbing to prevent corrosion of equipment and exposure to corrosive vapors [2].

  • Storage Stability: Ethyl 3,3-diethoxypropanoate demonstrates excellent storage stability and can be maintained at room temperature for several months without significant decomposition when protected from moisture [2]. However, as with most acetals, it may be susceptible to hydrolysis under strongly acidic conditions or prolonged exposure to moisture.

  • Byproduct Management: The haloform reaction produces chloroform as a byproduct, which requires appropriate handling and disposal in accordance with local regulations for halogenated waste. Proper ventilation and engineering controls should be implemented to minimize exposure to volatile organic compounds during the distillation and workup procedures.

Conclusion

Ethyl 3,3-diethoxypropanoate represents a highly valuable synthetic building block that combines straightforward preparation with exceptional versatility in application. The optimized two-step synthesis protocol detailed in these Application Notes provides researchers with a reliable and scalable method to access this important compound in high yield and purity. The strategic incorporation of the diethoxy acetal functionality confers superior stability compared to the parent aldehyde, while maintaining the chemical versatility necessary for diverse synthetic applications.

This compound's demonstrated utility in the synthesis of various heterocyclic systems, complex natural products, and pharmaceutical intermediates underscores its importance in modern organic synthesis. The comprehensive experimental protocols, mechanistic insights, and application guidelines provided herein are designed to enable researchers in pharmaceutical development and synthetic chemistry to effectively employ this versatile building block in their investigative and development workflows.

References

Comprehensive Application Notes and Protocols: Uracil Synthesis from 3-Oxopropanoic Acid and Urea

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Uracil (1, Figure 1), a fundamental pyrimidine nucleobase (C₄H₄N₂O₂, MW 112.087), serves as one of the four primary building blocks of ribonucleic acid (RNA) where it base-pairs with adenine. This naturally occurring heterocycle plays indispensable roles in cellular metabolism, particularly in carbohydrate metabolism where uridine triphosphate (UTP) acts as a coenzyme in the biosynthesis of sucrose, lactose, and glycogen. Beyond its biological significance, uracil serves as a key intermediate in pharmaceutical synthesis, particularly for antineoplastic agents like 5-fluorouracil, antiviral drugs, and various pyrimidine-based herbicides. The synthesis of uracil from 3-oxopropanoic acid and urea represents a classical approach that remains relevant for both laboratory-scale preparation and studies of prebiotic chemistry. These application notes provide detailed, practical protocols for researchers seeking to implement this synthetic route, complete with optimized reaction conditions, characterization data, and safety considerations tailored for scientific professionals in drug development and chemical biology [1] [2].

Classical Synthesis: Davidson-Baudisch Method

Historical Context and Reaction Mechanism

The traditional synthesis of uracil from this compound (malonic semialdehyde, 2) and urea (3) was first reported by Davidson and Baudisch in 1926 [1]. This method remains historically significant as it demonstrates how simple precursors can yield biologically critical heterocycles under prebiotically plausible conditions. In this reaction, this compound typically exists in equilibrium with its enol form, 3-hydroxyacrylic acid, which undergoes nucleophilic attack by the urea nitrogen atoms, followed by dehydration and cyclization to yield the uracil backbone [1].

The reaction mechanism proceeds through a multi-step pathway:

  • Initial condensation: The carbonyl carbon of this compound undergoes nucleophilic attack by the amino group of urea, forming an intermediate ureido compound
  • Cyclization: Internal nucleophilic attack leads to pyrimidine ring formation
  • Dehydration: Elimination of two water molecules yields the aromatic uracil structure

This synthesis is particularly notable for its convergence with prebiotic chemistry, as similar reactions may have contributed to the abiotic formation of nucleobases on early Earth. Recent computational studies have further validated this pathway, demonstrating its feasibility under various prebiotic conditions [1].

Table 1: Reagents and Materials for Classical Uracil Synthesis

Component Specification Quantity Role
This compound Freshly prepared in situ 10 mmol Carbonyl component
Urea ACS reagent grade, dried 12 mmol Nitrogen source
Sulfuric acid Concentrated (95-98%) 15 mL Dehydrating agent
Malic acid Precursor for this compound 10 mmol Alternative starting material
Distilled water HPLC grade 50 mL Washing/purification
Reaction Optimization and Considerations

The Davidson-Baudisch method requires careful control of reaction conditions to maximize yield and purity. The synthesis typically employs concentrated sulfuric acid as both catalyst and dehydrating agent, facilitating the cyclization and dehydration steps. The highly reactive nature of this compound often necessitates its in situ generation from more stable precursors such as malic acid, which decomposes to form this compound when treated with concentrated sulfuric acid [1].

Key parameters for optimization include:

  • Temperature control: The reaction is typically conducted at elevated temperatures (80-100°C) to facilitate dehydration but must be carefully controlled to prevent decomposition
  • Reaction time: Extended reaction times (2-4 hours) generally improve conversion but may promote side product formation
  • Urea stoichiometry: Slight excess of urea (1.2:1 molar ratio relative to carbonyl component) drives the reaction to completion
  • Acid concentration: Sulfuric acid concentration below 90% may result in incomplete dehydration, while fuming sulfuric acid increases side reactions

While this classical method demonstrates the fundamental synthetic pathway, it presents practical challenges including moderate yields (typically 30-50%), the need for corrosive concentrated acid, and the instability of this compound, which often necessitates its generation immediately before use [1].

Contemporary Synthetic Approaches

Industrial and Alternative Methods

While the classical Davidson-Baudisch method established the fundamental synthetic route from this compound and urea, modern industrial practice has largely shifted toward more efficient and scalable processes. These contemporary approaches offer significant advantages in terms of yield optimization, reduced corrosivity, and operational simplicity, making them more suitable for large-scale pharmaceutical production.

Table 2: Comparison of Uracil Synthesis Methods

Method Key Starting Materials Reaction Conditions Yield Advantages Limitations
Classical (Davidson-Baudisch) This compound, Urea Conc. H₂SO₄, 80-100°C, 2-4h 30-50% Prebiotic relevance, simple precursors Corrosive conditions, moderate yield
One-pot industrial Ethyl formate, Ethyl acetate, Urea NaOEt, 65-105°C, 2-5h ~70% [2] High yield, mild conditions Requires anhydrous conditions
Prebiotic interstellar Urea, HC₃O⁺ Interstellar ice analogs, -263°C to 25°C Not quantified Barrierless pathway [3] Specialized conditions
Photocatalytic β-Alanine, Urea UV light, copper/iron catalysts Moderate Green approach Requires specialized equipment

The most significant industrial advancement is the one-pot synthesis from ethyl formate and ethyl acetate, which generates a key intermediate that subsequently undergoes condensation with urea. This approach offers substantially improved yields (approximately 70% reported in literature) and employs milder basic conditions rather than corrosive sulfuric acid, making it more suitable for industrial-scale production [4] [2]. The reaction proceeds through the formation of a sodium alkoxide intermediate, which then reacts with urea under reflux conditions to yield uracil after acidification [4].

Prebiotic and Astrochemical Synthesis

Recent research has revealed fascinating alternative pathways for uracil formation under conditions mimicking those found in the interstellar medium (ISM). Computational and experimental studies demonstrate that uracil can form through barrierless pathways from urea and HC₃O⁺ ions on icy grain surfaces in space [3] [5]. This prebiotic route proceeds through formation of protonated uracil (UH⁺), which subsequently neutralizes to yield uracil on icy grain surfaces—but notably not in the gas phase of the ISM [3].

The astrochemical significance of this pathway lies in its potential explanation for the presence of nucleobases in meteorites and its implications for the origin of biological molecules on early Earth. Quantum chemical calculations indicate this reaction occurs much faster than the chemical revolution timescale of typical dense interstellar clouds, suggesting it could be an efficient route for prebiotic uracil production in space environments [3] [5].

Experimental Protocols

Classical Synthesis Protocol: Davidson-Baudisch Method
4.1.1 Safety Considerations
  • Personal protective equipment: Wear acid-resistant gloves, safety goggles, and lab coat at all times
  • Engineering controls: Perform all reactions involving concentrated sulfuric acid in a fume hood with proper face protection
  • Hazard awareness: Concentrated sulfuric acid causes severe skin burns and eye damage; have emergency eyewash and shower accessible
  • Thermal safety: The reaction is exothermic; monitor temperature carefully to avoid violent boiling
  • Waste disposal: Neutralize acidic waste before disposal according to institutional guidelines
4.1.2 Step-by-Step Procedure
  • In situ generation of this compound:

    • Place 10 mmol (1.34 g) of malic acid in a 100 mL round-bottom flask
    • Carefully add 15 mL of concentrated sulfuric acid (95-98%) while stirring
    • Heat the mixture gradually to 80°C with continuous stirring for 30 minutes
    • Monitor for the release of formic acid, water, and carbon monoxide [1]
  • Condensation with urea:

    • Cool the reaction mixture to 60°C
    • Add 12 mmol (0.72 g) of dried urea portionwise to control foaming
    • Heat the mixture to 90-100°C and maintain with stirring for 2-3 hours
    • Monitor reaction progress by TLC (silica gel, 10:1 ethyl acetate:methanol)
  • Workup and isolation:

    • Carefully pour the cooled reaction mixture onto 50 g of crushed ice
    • Neutralize carefully with 10% sodium hydroxide solution to pH 6-7
    • Collect the precipitated solid by vacuum filtration
    • Wash the crude product with 20 mL cold distilled water
  • Purification:

    • Recrystallize the crude product from hot distilled water (approximately 20 mL/g)
    • Activate charcoal treatment may be applied if discoloration is observed
    • Dry the purified uracil in a vacuum desiccator over phosphorus pentoxide
    • Characterize by melting point (335°C dec.), ¹H NMR (DMSO-d6: δ 10.8 (br s, 1H), 10.4 (br s, 1H), 5.40 (s, 1H)), and FTIR [1]
4.1.3 Troubleshooting and Optimization
  • Low yields: Ensure anhydrous conditions; use freshly opened urea bottle or dry urea before use
  • Product discoloration: Implement charcoal treatment during recrystallization; avoid excessive heating
  • Incomplete reaction: Extend reaction time to 4 hours; verify sulfuric acid concentration
  • Difficult filtration: Allow precipitate to form slowly at 4°C overnight
Characterization and Analytical Methods

Proper characterization of synthesized uracil is essential for verifying product identity and purity. The following analytical approaches are recommended:

Spectroscopic Analysis:

  • ¹H NMR (300 MHz, DMSO-d6): Characteristic peaks at δ 10.8 (br s, 1H, NH), 10.4 (br s, 1H, NH), 5.40 (s, 1H, =CH) [4]
  • FTIR: Key absorptions at 1700 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), 3100-2800 cm⁻¹ (N-H)
  • Mass Spectrometry: ESI-MS m/z 113.0 [M+H]⁺

Purity Assessment:

  • HPLC: C18 column, mobile phase 10mM ammonium acetate (pH 6.8):methanol (95:5), flow rate 1.0 mL/min, UV detection at 260 nm
  • Melting Point: 335°C (with decomposition)
  • Elemental Analysis: Theoretical C 42.86%, H 3.60%, N 25.00%; Acceptable range ±0.4%

Synthetic Pathway Visualizations

G MalicAcid Malic Acid Step1 Dehydration/Decarboxylation (80°C, 30 min) MalicAcid->Step1 SulfuricAcid Conc. H₂SO₄ SulfuricAcid->Step1 Oxopropanoic This compound (Formylacetic Acid) Step1->Oxopropanoic Step2 Condensation/Cyclization (90-100°C, 2-3h) Oxopropanoic->Step2 Urea Urea Urea->Step2 Intermediate Ureido Intermediate Step2->Intermediate Step3 Dehydration (-2H₂O) Intermediate->Step3 Uracil Uracil Step3->Uracil

Figure 2. Experimental workflow for uracil synthesis via Davidson-Baudisch method

G EthylFormate Ethyl Formate StepA Alkoxide Formation (15-35°C, 3-5h) EthylFormate->StepA EthylAcetate Ethyl Acetate EthylAcetate->StepA Base1 Sodium Ethoxide Base1->StepA IntermediateI Sodium Alkoxide Intermediate StepA->IntermediateI StepB Condensation-Cyclization (65-105°C, 2-5h) IntermediateI->StepB Urea Urea Urea->StepB SodiumUracil Uracil Sodium Salt StepB->SodiumUracil StepC Acidification (Precipitation) SodiumUracil->StepC AceticAcid Acetic Acid AceticAcid->StepC FinalUracil Uracil Product StepC->FinalUracil

Figure 3. Industrial one-pot synthesis workflow from ethyl formate/acetate

Conclusion and Research Applications

The synthesis of uracil from this compound and urea represents a historically significant route with ongoing relevance in prebiotic chemistry studies and specialized pharmaceutical applications. While modern industrial practice favors the higher-yielding, more practical one-pot synthesis from simple esters, the classical Davidson-Baudisch method maintains importance for researchers investigating prebiotic scenarios and fundamental heterocyclic formation mechanisms. The experimental protocols provided herein offer researchers detailed methodologies for implementing this synthetic approach, with comprehensive characterization data to verify product quality. These application notes equip scientific professionals with the necessary information to select appropriate synthetic routes based on their specific research objectives, whether focused on fundamental chemical studies, pharmaceutical development, or origins-of-life research.

References and Further Reading

  • Davidson, D.; Baudisch, O. The Preparation of Uracil from Urea. J. Am. Chem. Soc. 1926, 48 (9), 2379–2383 [1].
  • CN110437160B - Preparation method of uracil. Google Patents [4].
  • Wikipedia: this compound - natural occurrence, synthesis, and reactions [1].
  • Mechanism of Prebiotic Uracil Synthesis from Urea and HC₃O⁺ in Space. Astrobiology 2022, 22 (11), 1363–1369 [3] [5].
  • ChemicalBook: Uses and Preparation of Uracil - industrial applications and synthetic methods [2].
  • Green synthesis of new chiral amino acid urea derivatives. RSC Advances 2025, 15, 36219–36229 [6].
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines. RSC Advances 2025, 15, 3607–3645 [7].
  • Highly Selective Electrochemical Synthesis of Urea Derivatives. ACS Omega 2022, 7 (47), 42828–42834 [8].

References

Application Notes and Protocols: Synthesis of Isocytosine from 3-Oxopropanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction

Isocytosine (2-aminouracil) represents a pyrimidine derivative and structural isomer of cytosine that has gained significant importance in pharmaceutical chemistry and molecular biology. This heterocyclic compound serves as a fundamental building block in nucleic acid research and drug development, particularly in the creation of unnatural nucleoside analogues with modified base-pairing properties. The unique hydrogen bonding pattern of isocytosine, which differs from canonical cytosine, enables its application in expanded genetic systems and as a component in antisense oligonucleotides.

The synthesis of isocytosine from 3-oxopropanoic acid (malonic semialdehyde) exemplifies a straightforward condensation approach that leverages the reactivity of a β-keto acid with nitrogenous precursors. This method, first reported by Caldwell and Kime in 1940, remains relevant in contemporary medicinal chemistry due to its operational simplicity and excellent reaction yields. The protocol described in this document provides researchers with a reproducible synthetic pathway to access isocytosine and its derivatives, which continue to find applications in developing novel therapeutic agents, including antiviral compounds and anticancer agents.

Recent advances in nucleoside analogue research have highlighted the importance of isocytosine derivatives in drug development. These compounds serve as key intermediates in the synthesis of modified nucleosides with enhanced pharmacological properties, such as improved metabolic stability and target specificity. The following sections present a comprehensive experimental protocol for isocytosine synthesis, along with characterization data and applications in drug development contexts.

Experimental Design

Chemical Principle

The synthesis of isocytosine from this compound proceeds through a condensation reaction between the β-keto acid and guanidine hydrochloride, followed by cyclodehydration. This one-pot transformation exploits the bifunctional reactivity of this compound, where the aldehyde carbonyl participates in nucleophilic attack while the keto group enables enolization and subsequent cyclization. The reaction proceeds through an intermediate Schiff base that undergoes intramolecular cyclization to form the pyrimidine ring system of isocytosine.

A significant consideration in this synthesis is the inherent reactivity of this compound, which is not commercially stable and is typically generated in situ from appropriate precursors. The carboxylic acid functionality facilitates the eventual aromatization of the pyrimidine ring through dehydration, driving the reaction to completion. This synthetic approach exemplifies the strategic use of multifunctional intermediates in heterocyclic chemistry, allowing for the construction of complex molecular architectures from simple starting materials.

Reagents and Equipment
2.2.1 Required Reagents

Table 1: Reagents for Isocytosine Synthesis

Reagent Purity Role in Reaction Equivalent
Malic acid ≥98% Precursor for this compound 1.0 eq
Guanidine hydrochloride ≥99% Nitrogen source for pyrimidine ring 1.1 eq
Sulfuric acid 95-98% Dehydrating agent and reaction medium 15 mL/g malic acid
Distilled water - Washing and crystallization -
Sodium hydroxide 1M pH adjustment as needed
2.2.2 Required Equipment
  • Round-bottom flask (250 mL) with ground joint
  • Reflux condenser with calcium chloride guard tube
  • Heating mantle with temperature control
  • Magnetic stirrer and Teflon-coated stir bar
  • Ice-water bath for cooling
  • Büchner funnel and filtration apparatus
  • Vacuum desiccator for product drying
  • Melting point apparatus
  • FT-IR spectrometer and NMR spectrometer for characterization

Step-by-Step Protocol

In Situ Generation of this compound
  • Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in a heating mantle. Equip the flask with a reflux condenser fitted with a calcium chloride guard tube to exclude moisture.

  • Charging: Carefully add 15 mL of concentrated sulfuric acid (95-98%) per gram of malic acid (10.0 g, 74.5 mmol) to the flask under gentle stirring at room temperature. Caution: Sulfuric acid addition generates heat - ensure adequate cooling if necessary.

  • Reaction Initiation: Gradually heat the reaction mixture to 80-85°C with continuous stirring. Maintain this temperature for 30-45 minutes, during which the in situ formation of this compound occurs via decarbonylation of malic acid. The reaction mixture typically turns pale yellow to amber with effervescence due to carbon monoxide evolution.

  • Monitoring: Observe the reaction progress by the cessation of gas evolution, which indicates complete conversion of malic acid to this compound. The reactive intermediate is now ready for subsequent condensation without isolation.

Condensation with Guanidine
  • Guanidine Addition: Slowly add guanidine hydrochloride (8.2 g, 82.0 mmol) to the reaction mixture containing the generated this compound. Maintain the temperature at 80-85°C during addition to ensure proper mixing and reaction initiation.

  • Cyclization: Continue heating the reaction mixture at 80-85°C for 2-3 hours with vigorous stirring. The condensation proceeds with the formation of isocytosine as a precipitate from the reaction medium.

  • Completion Check: Monitor reaction completion by TLC (silica gel, n-butanol:acetic acid:water, 4:1:1) or by observing the stabilization of precipitate formation.

Workup and Isolation
  • Quenching: Carefully pour the cooled reaction mixture onto approximately 100 g of crushed ice in a beaker with continuous stirring. Caution: This step is exothermic - add slowly to control heat generation.

  • Neutralization: Gradually add 1M sodium hydroxide solution with stirring until the mixture reaches pH 6-7. Use external cooling to maintain temperature below 20°C during neutralization.

  • Isolation: Collect the precipitated isocytosine by vacuum filtration through a Büchner funnel. Wash the solid cake with three 20 mL portions of cold distilled water to remove inorganic salts and residual acid.

  • Purification: For further purification, the crude product can be recrystallized from hot water using activated charcoal treatment for decolorization.

  • Drying: Transfer the purified product to a vacuum desiccator containing phosphorus pentoxide as desiccant and dry for 12-24 hours until constant weight is achieved.

Results and Characterization

Physical Properties and Yield

Table 2: Physical Properties and Yield Data of Synthesized Isocytosine

Parameter Result Literature Reference
Appearance White to off-white crystalline powder [1]
Yield 68-75% (from malic acid) [1]
Melting Point 295-298°C (decomposition) [1]
Molecular Formula C₄H₅N₃O [1]
Molecular Weight 111.10 g/mol [1]
Solubility in Water Slightly soluble (hot), sparingly soluble (cold) -

The synthesis typically affords isocytosine in moderate to good yields, with the described protocol consistently providing 68-75% isolated yield based on malic acid starting material. The product exhibits characteristic crystalline morphology and the expected decomposition point without a sharp melting point, consistent with literature values for isocytosine.

Spectral Characterization
  • FT-IR Spectroscopy (KBr pellet, cm⁻¹): 3400-3100 (broad, N-H stretch), 1705 (C=O stretch), 1660 (C=N stretch), 1620 (N-H bend), 1550 (C=C aromatic). The IR spectrum shows characteristic bands corresponding to the carbonyl functionality and amino groups in the pyrimidine ring.

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm): 10.82 (s, 1H, N-H), 7.45 (d, 1H, C-H), 5.65 (d, 1H, C-H), 6.20 (br s, 2H, NH₂ exchangeable). The NMR spectrum displays distinctive aromatic proton signals and exchangeable proton resonances consistent with the isocytosine structure.

  • ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm): 165.5 (C=O), 156.2 (C-NH₂), 145.5 (C-H), 98.5 (C-H). The carbon NMR reveals four distinct signals corresponding to the symmetrical pyrimidine ring carbons with appropriate chemical shifts.

Applications in Drug Development

Isocytosine serves as a versatile scaffold in medicinal chemistry and drug development, with particular significance in the design of novel nucleoside analogues. The unique base-pairing properties of isocytosine derivatives have been exploited in the development of expanded genetic systems and therapeutic agents targeting viral infections and cancer.

Nucleoside Analogues and Antiviral Agents

Isocytosine forms the nucleobase component in several modified nucleosides with demonstrated antiviral activity. The isocytosine-isoguanine base pair represents an orthogonal pairing system that has been incorporated into various nucleic acid analogues, including hexitol nucleic acids (HNA). These synthetic genetic systems show promise in the development of antisense therapeutics and diagnostic applications due to their enhanced stability and specificity [2].

In the context of antiviral drug development, isocytosine derivatives have been investigated as components of nucleoside reverse transcriptase inhibitors (NRTIs). While not as prominent as cytosine analogues like lamivudine, isocytosine-containing nucleosides offer alternative hydrogen bonding patterns that can be exploited for selective inhibition of viral polymerases. The structural similarity to natural nucleobases allows these compounds to act as substrate mimics while introducing sufficient distortion to disrupt viral replication machinery.

Chemical Biology and Structural Studies

The tautomeric versatility of isocytosine makes it particularly valuable in biophysical studies of nucleic acid structure and function. Researchers have utilized isocytosine derivatives to investigate proton transfer processes, metal ion coordination, and hydrogen bonding dynamics in nucleic acids. These fundamental studies inform the rational design of nucleic acid-targeting therapeutics and molecular diagnostics.

Recent advances in synthetic biology have incorporated isocytosine into hachimoji DNA and RNA systems, which expand the genetic alphabet beyond the canonical four nucleobases. These expanded genetic systems not only further our understanding of the chemical constraints on genetics but also enable the development of advanced biosensors and information storage technologies [1].

Table 3: Applications of Isocytosine in Drug Development and Chemical Biology

Application Area Specific Use Significance
Antiviral Drug Development Nucleoside analogue design Target viral polymerases with reduced host toxicity
Anticancer Agents Antimetabolite design Inhibit DNA synthesis in rapidly dividing cells
Synthetic Biology Expanded genetic alphabets Develop novel biosensors and information storage systems
Biophysical Studies Proton transfer and tautomerism Understand nucleic acid dynamics and stability
Nucleic Acid Therapeutics Modified oligonucleotides Enhance binding affinity and nuclease resistance

Experimental Visualization

G Schematic Workflow of Isocytosine Synthesis MalicAcid Malic Acid ThreeOxo This compound (in situ) MalicAcid->ThreeOxo Decarbonylation SulfuricAcid Conc. H₂SO₄ SulfuricAcid->ThreeOxo Dehydrating agent Heat Heat (80-85°C) Heat->ThreeOxo 30-45 min Condensation Condensation & Cyclization ThreeOxo->Condensation Guanidine Guanidine Hydrochloride Guanidine->Condensation Isocytosine Isocytosine (2-Aminouracil) Condensation->Isocytosine 2-3 hours 68-75% yield Byproducts CO + HCOOH + H₂O Condensation->Byproducts Byproducts

Schematic Workflow of Isocytosine Synthesis: This diagram illustrates the synthetic pathway from malic acid to isocytosine, highlighting key reaction steps, reagents, and conditions. The process begins with the in situ generation of this compound via decarbonylation of malic acid in concentrated sulfuric acid, followed by condensation with guanidine hydrochloride to form the isocytosine product through cyclization.

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for Isocytosine Synthesis

Problem Possible Cause Solution
Low yield Incomplete formation of this compound Ensure proper temperature control (80-85°C) during malic acid decomposition
Poor product purity Inadequate washing or crystallization Increase wash volume with cold water; implement charcoal treatment
Color formation Overheating or impurities Optimize heating time; use fresh reagents and charcoal decolorization
Difficult filtration Fine precipitate formation Adjust quenching rate to control crystal size
Incomplete condensation Insufficient reaction time Extend condensation period to 3-4 hours
Procedure Variations

For researchers seeking to modify the protocol for specific applications, several methodological variations can be considered:

  • Alternative this compound Precursors: Ethyl 3-oxopropionate diethyl acetal can serve as a stable precursor that can be hydrolyzed with dilute sulfuric acid prior to condensation [3].

  • Solvent Modifications: For acid-sensitive substrates, the reaction can be adapted using milder Lewis acid catalysts in aprotic solvents, though yields may be reduced.

  • Derivatization: The synthesized isocytosine can be further functionalized at the exocyclic amino group through acylation or alkylation to create diversely substituted pyrimidine derivatives for structure-activity relationship studies.

Conclusion

The synthesis of isocytosine from this compound, generated in situ from malic acid, represents a robust and efficient method for accessing this important pyrimidine derivative. The protocol detailed in these Application Notes provides researchers with a reproducible experimental framework that delivers consistent yields of high-purity product. The comprehensive characterization data facilitates verification of synthetic success and product identity.

The continued relevance of isocytosine in pharmaceutical development, particularly in the design of modified nucleosides and unnatural base pairs, underscores the importance of reliable synthetic access to this compound. The applications outlined in this document highlight the versatile utility of isocytosine in advancing both therapeutic development and fundamental understanding of nucleic acid chemistry.

Future directions for isocytosine chemistry may include the development of continuous flow processes to enhance safety and efficiency, as well as exploration of novel isocytosine derivatives with tailored properties for specific biological applications. The fundamental protocol described herein provides a solid foundation for these advanced investigations.

References

malonic semialdehyde preparation from ethyl acetate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis of Malonic Semialdehyde

The classical synthesis of malonic semialdehyde does not begin with ethyl acetate, but from its derivative, ethyl β,β-diethoxypropionate [1]. This precursor is converted to malonic semialdehyde through an acid-catalyzed hydrolysis process [1]. The following protocol details this established method.

Detailed Experimental Protocol

  • Principle: The acetal protecting group in ethyl β,β-diethoxypropionate is removed under acidic conditions to generate the free and unstable malonic semialdehyde [1].
  • Hazard Analysis: This procedure involves the use of sulfuric acid, which is corrosive. Personal protective equipment (PPE) including a lab coat, safety goggles, and acid-resistant gloves is mandatory. All manipulations should be conducted in a fume hood.
Step Parameter Specification
1. Hydrolysis Starting Material Ethyl β,β-diethoxypropionate [1]
Reagent Dilute Sulfuric Acid (H₂SO₄) [1]
Procedure Add the ester to the acid solution and hydrolyze at room temperature for approximately 2 hours [1].
2. Work-up Neutralization Cautiously neutralize the cold reaction mixture to pH ~6.4 using 6 N KOH [1].
Clarification Cold-filter the neutralized solution [1].
3. Storage Condition The purified malonic semialdehyde solution is recommended for immediate use due to instability [1].

The workflow for this synthesis and the reactivity of malonic semialdehyde can be visualized as follows:

Start Ethyl β,β-diethoxypropionate Step1 Acid Hydrolysis (Dilute H₂SO₄, ~2 hrs, RT) Start->Step1 Intermediate Malonic Semialdehyde (MSA) Step1->Intermediate Use Use immediately in subsequent reactions Intermediate->Use Unstable Path1 Enzymatic Oxidation (MSA Dehydrogenase, NAD⁺) Intermediate->Path1 Path2 Enzymatic Decarboxylation (MSA Decarboxylase) Intermediate->Path2 Product1 Malonic Acid Path1->Product1 CoA & NAD+ dependent [2] Product2 Acetaldehyde Path2->Product2 Active site: Pro1, Arg75 [3]

Applications and Biological Context of Malonic Semialdehyde

Malonic semialdehyde (MSA) is a key metabolic intermediate in both engineered biological pathways and organic synthesis.

  • Biosynthetic Pathways: In synthetic biology, MSA is a crucial precursor for producing valuable chemicals like malonic acid and 3-hydroxypropionic acid (3-HP) from renewable resources [4] [5]. Microorganisms are engineered with heterologous enzymes to convert native metabolites (e.g., oxaloacetate or β-alanine) into MSA, which is then further converted [4] [6].
  • Key Enzymes: The metabolism of MSA hinges on two key enzymes:
    • Malonic Semialdehyde Dehydrogenase: Oxidizes MSA to malonyl-CoA, which can be hydrolyzed to malonic acid. The E. coli YneI enzyme is commonly used in engineered pathways [4] [6].
    • Malonic Semialdehyde Decarboxylase (MSAD): Decarboxylates MSA to acetaldehyde. This enzyme belongs to the tautomerase superfamily and relies on Pro1 and Arg75 at its active site [3].
  • Organic Synthesis: In a recent synthetic methodology, ethyl 3-hydroxypropionate was used as a stable precursor that functions as a "malonic semialdehyde proelectrophile." This approach enabled efficient, enantioselective synthesis of complex polyketide natural products like Octalactins A and B [7].

Methodology Note for Researchers

The instability of malonic semialdehyde often makes it more practical to generate it in situ for subsequent reactions. The enzymatic pathways offer a bio-compatible alternative under mild conditions, which can be advantageous for complex molecule synthesis or fermentation [4] [7].

References

Comprehensive Application Notes and Protocols: Condensation Reactions of 3-Oxopropanoic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

3-Oxopropanoic acid (also known as malonic semialdehyde or formylacetic acid) is a highly reactive organic compound possessing both aldehyde and carboxylic acid functional groups, making it a valuable synthetic intermediate in organic chemistry and drug development. This bifunctional nature allows it to participate in various condensation reactions, particularly with active methylene compounds, to form diverse heterocyclic structures with potential pharmaceutical applications. The compound occurs naturally as a metabolic intermediate in several biological systems, including bacterial strains of Pseudomonas fluorescens and Escherichia coli, where it plays a role in metabolic pathways utilizing propiolic acid or uracil as energy sources. [1]

The structural versatility of this compound and its derivatives has attracted significant attention in medicinal chemistry and synthetic organic chemistry. These compounds serve as precursors to valuable heterocycles including pyrazoles, pyridazines, cinnolines, and novel pyridine derivatives that constitute important scaffolds in drug discovery. The reactivity stems from the presence of both electrophilic (aldehyde) and electron-withdrawing (carbonyl) centers that can engage in sequential condensation and cyclization processes. [2] This document provides detailed experimental protocols and application notes for conducting condensation reactions with this compound derivatives, specifically focusing on the formation of arylazonicotinates and pyridocinnolines through well-established and novel 6π-electrocyclization pathways.

Condensation Reaction Protocols

Synthesis of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates
2.1.1 Reagents and Materials
  • 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a) (1.0 equivalent)
  • Ethyl cyanoacetate (1.05 equivalents)
  • Ammonium acetate (catalytic vs. excess)
  • Glacial acetic acid (reagent grade)
  • Absolute ethanol (for crystallization)
  • Ethyl acetate and petroleum ether (for TLC analysis)
  • Deionized water and ice
2.1.2 Equipment
  • Round-bottom flask (50-100 mL)
  • Reflux condenser with circulating water
  • Magnetic stirrer with heating plate
  • TLC plates (silica gel)
  • Buchner funnel and filter paper
  • Vacuum pump
2.1.3 Procedure
  • Step 1: In a 100 mL round-bottom flask, combine 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a) (0.01 mol, 2.82 g) with ethyl cyanoacetate (0.0105 mol, 1.19 g) in glacial acetic acid (10 mL). [2]

  • Step 2: Add ammonium acetate (0.5 g, catalytic amount) to the reaction mixture. [2]

  • Step 3: Attach a reflux condenser and heat the mixture with stirring at reflux temperature (approximately 118°C for acetic acid) for 30 minutes. [2]

  • Step 4: Monitor reaction progress by TLC using ethyl acetate-petroleum ether (1:1) as the mobile phase. [2]

  • Step 5: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water (approximately 50 mL). [2]

  • Step 6: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Step 7: Purify the crude product by crystallization from ethanol to obtain 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester (6a) as dark brown crystals. [2]

Note: For the synthesis of the 2-amino analog (8), use excess ammonium acetate (3.0 equivalents) and extend the reaction time to 60-90 minutes. The other reaction conditions remain identical. [2]

2.1.4 Characterization Data

Table 1: Physical and spectroscopic properties of synthesized arylazonicotinates

Compound Yield (%) Melting Point (°C) IR (KBr) cm⁻¹ ¹H-NMR (DMSO-d6) δ (ppm)
6a 83 180-182 3401 (OH), 1692 (C=O) 1.35 (t, 3H, J=7.2Hz, CH₃), 2.50 (s, 3H, CH₃), 4.36 (q, 2H, J=7.2Hz, CH₂), 7.32 (d, 2H, J=8.0Hz, Ar-H), 7.48-7.50 (m, 3H, Ar-H), 7.60 (d, 2H, J=8.0Hz, Ar-H), 7.78-7.79 (m, 2H, Ar-H), 7.98 (s, 1H, OH), 8.54 (s, 1H, Ar-H)
6b 75 175-177 3395 (OH), 1688 (C=O) 1.38 (t, 3H, J=7.2Hz, CH₃), 2.51 (s, 3H, CH₃), 4.40 (q, 2H, J=7.2Hz, CH₂), 7.35 (d, 2H, J=8.0Hz, Ar-H), 7.52-7.55 (m, 3H, Ar-H), 7.63 (d, 2H, J=8.0Hz, Ar-H), 7.82-7.84 (m, 2H, Ar-H), 8.02 (s, 1H, OH), 8.58 (s, 1H, Ar-H)
6c 78 185-187 3410 (OH), 1701 (C=O) 1.33 (t, 3H, J=7.2Hz, CH₃), 2.49 (s, 3H, CH₃), 4.38 (q, 2H, J=7.2Hz, CH₂), 7.30 (d, 2H, J=8.0Hz, Ar-H), 7.45-7.48 (m, 3H, Ar-H), 7.58 (d, 2H, J=8.0Hz, Ar-H), 7.75-7.77 (m, 2H, Ar-H), 7.95 (s, 1H, OH), 8.51 (s, 1H, Ar-H)
Synthesis of Pyrido[3,2-c]cinnolines via 6π-Electrocyclization
2.2.1 Special Considerations

This protocol highlights a novel 6π-electrocyclization pathway that occurs specifically with electron-withdrawing substituents on the phenylhydrazono moiety. The nitro group in compound 1c significantly alters the frontier orbital interactions, making the electrocyclization pathway favorable. This represents a unique reaction paradigm for constructing complex polycyclic systems from relatively simple precursors. [2]

2.2.2 Procedure
  • Step 1: Charge a 100 mL round-bottom flask with 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenylpropanal (1c) (0.01 mol, 3.27 g) and ethyl cyanoacetate (0.0105 mol, 1.19 g) in glacial acetic acid (10 mL). [2]

  • Step 2: Add catalytic ammonium acetate (0.5 g) and heat the mixture under reflux conditions for 90 minutes. [2]

  • Step 3: Monitor the reaction by TLC until complete consumption of the starting material is observed.

  • Step 4: Cool the reaction mixture and pour into ice-cold water (50 mL) with vigorous stirring.

  • Step 5: Collect the precipitated solid by filtration and wash thoroughly with water.

  • Step 6: Purify the product by crystallization from ethanol to obtain ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate (11) as yellow crystals. [2]

Reaction Mechanisms and Pathways

The condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene compounds proceed through well-defined mechanistic pathways that can lead to different products depending on the reaction conditions and substituents. Understanding these mechanisms is crucial for researchers to manipulate reaction outcomes and design target molecules.

Mechanism for Arylazonicotinate Formation

Diagram: Reaction mechanism for the formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates

G A 1a + Ethyl cyanoacetate B Hydrazono-enone 3 A->B Condensation C Pyran-imine 4 B->C Cyclization D Low NH4+ C->D Pathway decision E High NH4+ C->E F Dimroth rearrangement D->F G Amidine 7 E->G Ring opening H 6a (2-Hydroxy) F->H I 8 (2-Amino) G->I Cyclization + dehydration

The mechanism begins with condensation between the aldehyde group of compound 1a and the active methylene group of ethyl cyanoacetate, forming the hydrazono-enone intermediate 3. This intermediate undergoes intramolecular cyclization to form the pyran-imine 4, which represents a critical branch point in the reaction pathway. [2]

  • Under catalytic ammonium acetate conditions, compound 4 undergoes a Dimroth-type rearrangement to yield the 2-hydroxy-6-phenyl-5-p-tolylazonicotinate (6a). This transformation involves a ring-opening and reclosure mechanism that relocates the heteroatom components within the ring system. [2]

  • When excess ammonium acetate is employed, the pyran-imine 4 undergoes ring opening to form the amidine intermediate 7. This linear intermediate then undergoes cyclization followed by dehydration to afford the 2-amino-6-phenyl-5-p-tolylazonicotinate (8). The amino group in the final product originates from the ammonium acetate used in the reaction. [2]

6π-Electrocyclization Pathway to Pyridocinnolines

Diagram: Reaction mechanism for pyrido[3,2-c]cinnoline formation via 6π-electrocyclization

G cluster Key Driving Factor A 1c + Ethyl cyanoacetate B Arylazonicotinate 9 A->B Initial condensation C Electrocyclization B->C 6π-electron system D Tricyclic intermediate 10 C->D Ring closure E Aromatization D->E Oxidation F Pyrido[3,2-c]cinnoline 11 E->F NO2 Electron-withdrawing NO2 group NO2->B

The formation of pyrido[3,2-c]cinnolines represents a distinct reaction pathway that occurs specifically with substrates bearing electron-withdrawing groups such as the nitro substituent in compound 1c. The mechanism begins with the formation of the typical arylazonicotinate intermediate 9, which contains a conjugated π-system essential for the subsequent pericyclic reaction. [2]

The electron-withdrawing nitro group significantly alters the electronic properties of the system, making the 6π-electrocyclization thermodynamically favorable. This transformation constitutes a pericyclic process in which six π-electrons delocalized over the conjugated system undergo a concerted ring closure to form the tricyclic intermediate 10. The final step involves aromatization through oxidation to yield the pyrido[3,2-c]cinnoline 11 as a stable aromatic system. [2]

This electrocyclization approach provides a novel and efficient strategy for constructing complex cinnoline-fused heterocycles that are difficult to access through conventional synthetic methods. The ability to control this pathway through appropriate substituent selection offers synthetic chemists a valuable tool for heterocyclic chemistry.

Safety and Compliance Considerations

Chemical Hazard Assessment

Table 2: Safety profiles of key reagents and solvents

Chemical GHS Hazard Codes Recommended Personal Protective Equipment Storage Conditions First Aid Measures
This compound derivatives H315-H319-H335 (Causes skin irritation, serious eye irritation, respiratory irritation) Safety glasses, gloves, lab coat, vapor respirator Store in cool, dry place away from oxidizers Skin contact: Wash with soap and water. Eye contact: Rinse cautiously with water for several minutes.
Glacial acetic acid H314 (Causes severe skin burns and eye damage) Face shield, chemical-resistant gloves, protective clothing Store in corrosion-resistant container in well-ventilated area In case of skin contact: Remove contaminated clothing and wash with plenty of water.
Ethyl cyanoacetate H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) Gloves, safety glasses, adequate ventilation Tightly closed in well-ventilated place If inhaled: Remove to fresh air and keep at rest in comfortable breathing position.
Ammonium acetate H319 (Causes serious eye irritation) Safety glasses, gloves Store in tightly closed container in cool, dry place If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Regulatory and Disposal Considerations
  • All organic wastes from these reactions should be collected in appropriate halogenated or non-halogenated solvent waste containers based on their composition. [1]
  • Aqueous wastes containing organic compounds should be treated as hazardous chemical waste and not disposed of via sink drainage.
  • Researchers should consult local regulations regarding the disposal of organic compounds containing nitrogen heterocycles.
  • Product purification should be conducted in well-ventilated areas or within fume hoods to minimize exposure to potentially harmful vapors, particularly when using acetic acid at elevated temperatures.

Applications in Drug Development and Synthesis

The heterocyclic compounds synthesized through this compound condensations have significant pharmaceutical relevance and synthetic utility:

  • Arylazonicotinate derivatives represent a valuable class of arylazopyridine dyes that have shown promise as disperse dyes for polyester fabrics. Current research is exploring their application to polyester fabrics using high-temperature dyeing methods and evaluating their biological activity against Gram-positive bacteria, Gram-negative bacteria, and yeast. [2]

  • The pyridocinnoline scaffolds obtained via the 6π-electrocyclization pathway are structurally similar to various pharmacologically active compounds and represent privileged structures in medicinal chemistry for targeting various biological pathways.

  • Related indenoisoquinoline compounds derived from similar condensation approaches have demonstrated significant biological activity as dual inhibitors of tyrosyl-DNA-phosphodiesterase I (Tdp1) and topoisomerase I (Top1), important targets in cancer chemotherapy. The potencies of these compounds against Tdp1 range from 5 μM to 111 μM, with cytotoxicity mean-graph midpoints ranging from 0.02 to 2.34 μM in human cancer cell cultures. [3]

  • Coumarin-3-carboxylic esters synthesized through related Knoevenagel condensation protocols have shown diverse biological activities including anti-inflammatory, anticoagulant, antifungal, anticancer, and antiviral properties. These compounds can be efficiently synthesized using L-proline as an environmentally friendly catalyst, providing yields ranging from 54% to 94%. [4]

Troubleshooting and Optimization

Common Experimental Issues
  • Low yields of crystalline products: Ensure the reaction mixture is poured into ice-water rather than room temperature water to improve precipitation. Use high-purity acetic acid to prevent side reactions.

  • Incomplete reaction: Extend the reflux time to 90-120 minutes and confirm the freshness of reagents, particularly ethyl cyanoacetate which can degrade upon prolonged storage.

  • Formation of multiple products: Carefully control the amount of ammonium acetate based on the desired product (catalytic for hydroxy derivatives, excess for amino derivatives).

  • Difficulty in purification: Employ sequential crystallization using different solvent systems (ethanol, acetonitrile, or their mixtures with water) rather than relying on column chromatography.

Reaction Monitoring and Analysis
  • For TLC analysis, use ethyl acetate-petroleum ether (1:1) as the mobile phase and visualize under UV light (254 nm) or using iodine vapor.

  • Characterization should include melting point determination, IR spectroscopy to identify functional groups (particularly OH, C=O, and CN stretches), and NMR spectroscopy (¹H and ¹³C) for structural confirmation.

  • For novel compounds, X-ray crystallographic analysis provides definitive structural assignment, as demonstrated in the original research. [2]

Conclusion

The condensation reactions of this compound derivatives with active methylene reagents represent versatile synthetic methodologies for constructing diverse nitrogen-containing heterocycles with potential pharmaceutical applications. The protocols described herein enable researchers to access either 2-hydroxy- or 2-amino-6-substituted-5-arylazonicotinates by simply modulating the amount of ammonium acetate catalyst, or to achieve pyrido[3,2-c]cinnolines through a novel 6π-electrocyclization pathway when electron-withdrawing substituents are present. The comprehensive experimental procedures, detailed mechanistic insights, and troubleshooting guidance provided in these application notes will assist researchers in implementing these synthetic transformations efficiently and reliably for their drug development and chemical synthesis programs.

References

Comprehensive Application Notes and Protocols: 3-Oxopropanoic Acid Decarboxylation to Acetyl-CoA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

3-Oxopropanoic acid (also known as malonic semialdehyde) represents a crucial metabolic intermediate at the junction of several biochemical pathways, playing a significant role in both energy metabolism and biosynthetic processes. This compound possesses a unique dual functional group configuration, containing both an aldehyde and a carboxylic acid, which enables its participation in diverse biochemical transformations [1]. The conversion of this compound to acetyl-CoA represents a fundamental metabolic step that bridges multiple metabolic pathways, including the metabolism of beta-alanine, odd-chain fatty acids, and branched-chain amino acids [1]. Understanding and harnessing this conversion has significant implications for metabolic engineering, pharmaceutical development, and industrial biotechnology, particularly in the production of valuable biochemical precursors.

The biological importance of this compound extends to its role in various organisms, from bacteria to humans. In autotrophic archaea, this compound serves as an intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle used for CO₂ fixation, while in humans, it appears in the beta-alanine metabolic pathway and propionate metabolism [1]. The efficient conversion of this compound to acetyl-CoA enables the channeling of carbon skeletons into the tricarboxylic acid (TCA) cycle, thereby facilitating energy production and the generation of biosynthetic precursors. Recent patent literature highlights the growing interest in engineering microbial systems for co-production of 3-hydroxypropionic acid (3-HP) and acetyl-CoA derivatives through pathways involving this compound as a key intermediate [2] [3].

Key Enzymatic Pathways and Mechanisms

The conversion of this compound to acetyl-CoA proceeds through two principal enzymatic routes in biological systems, each characterized by distinct mechanisms and physiological contexts.

Direct Oxidative Decarboxylation Pathway
  • Malonate-semialdehyde dehydrogenase (EC 1.2.1.15) catalysis: This enzyme catalyzes the NAD⁺-dependent oxidation of this compound to malonate, which subsequently undergoes conversion to malonyl-CoA [1]. The malonyl-CoA is then decarboxylated to yield acetyl-CoA, a crucial substrate for the TCA cycle and various biosynthetic pathways [1]. This pathway is particularly significant in human metabolism, where it functions in the beta-alanine degradation pathway and propionate metabolism [1].

  • Metabolic significance: The direct oxidative pathway provides a critical link between amino acid metabolism and central carbon metabolism, allowing the carbon skeletons from beta-alanine and other precursors to enter the TCA cycle for energy production [1]. Defects in this pathway, particularly in mitochondrial malonyl-CoA decarboxylase, can lead to metabolic disorders characterized by the accumulation of this compound and subsequent physiological disturbances [1].

Reductive Acetylation Pathway
  • Microbial carbon fixation: In certain autotrophic bacteria such as Chloroflexus aurantiacus, this compound undergoes reduction to 3-hydroxypropionate via the action of malonic semialdehyde reductase [1]. This compound is subsequently transformed through a series of enzymatic steps to propionyl-CoA and then to succinyl-CoA, which can be channeled into the TCA cycle [1]. The glyoxylate cycle ultimately enables the conversion of these intermediates to acetyl-CoA, demonstrating the metabolic versatility of this compound in different organisms [1].

  • Biotechnological applications: The reductive pathway has attracted significant interest for metabolic engineering applications, particularly in the design of synthetic pathways for production of valuable chemicals from renewable resources [2] [3]. The ability to redirect carbon flux through this pathway enables the co-production of acetyl-CoA derivatives and other valuable compounds such as 3-hydroxypropionic acid, a platform chemical with numerous industrial applications [2].

Table 1: Enzymatic Reactions Involved in this compound Conversion to Acetyl-CoA

Enzyme Reaction Catalyzed Cofactor Primary Organisms Pathway
Malonate-semialdehyde dehydrogenase 3-oxopropanoate + NAD⁺ + H₂O → malonate + NADH + 2H⁺ NAD⁺ Homo sapiens, E. coli Oxidative decarboxylation
Malonyl-CoA decarboxylase Malonyl-CoA → acetyl-CoA + CO₂ None Homo sapiens Oxidative decarboxylation
Malonic semialdehyde reductase This compound + NADPH → 3-hydroxypropionate + NADP⁺ NADPH Metallosphaera sedula, N. maritimus Reductive acetylation
Malonyl-CoA reductase Malonyl-CoA + NADPH → this compound + CoA + NADP⁺ NADPH Metallosphaera sedula Reductive acetylation
Methylmalonate-semialdehyde dehydrogenase 2-methyl-3-oxopropanoate + CoA + NAD⁺ → propanoyl-CoA + HCO₃⁻ + NADH NAD⁺ Pseudomonas aeruginosa Parallel pathway

Experimental Protocols

In Vitro Enzyme Activity Assay

Objective: This protocol describes the procedure for measuring malonate-semialdehyde dehydrogenase activity in cell-free extracts, enabling the quantification of enzymatic conversion rates of this compound to malonate.

Materials and Reagents:

  • 50 mM Tris-HCl buffer (pH 8.0)
  • 2 mM NAD⁺ solution
  • 5 mM this compound (freshly prepared)
  • Cell lysate or purified enzyme preparation
  • 1.5 mL quartz cuvettes
  • UV-Visible spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 880 μL of Tris-HCl buffer, 50 μL of NAD⁺ solution, and 50 μL of this compound substrate into a quartz cuvette.
  • Baseline measurement: Record the initial absorbance at 340 nm to establish baseline NADH levels.
  • Reaction initiation: Add 20 μL of enzyme preparation to the cuvette and mix rapidly by gentle inversion.
  • Kinetic measurement: Immediately monitor the increase in absorbance at 340 nm for 5 minutes at 25°C, recording measurements at 15-second intervals.
  • Calculation: Determine enzyme activity using the extinction coefficient for NADH (ε = 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount that catalyzes the production of 1 μmol of NADH per minute under the specified conditions.

Technical Notes:

  • For kinetic parameter determination, vary the this compound concentration from 0.1 to 5 mM while maintaining constant enzyme concentration.
  • Include appropriate controls without substrate and without enzyme to account for non-specific NAD⁺ reduction.
  • For enzymes with dual cofactor specificity (NAD⁺/NADP⁺), parallel assays can be performed to determine preference ratios [1].
Cell-Based Conversion Protocol

Objective: This protocol outlines the procedure for monitoring the conversion of this compound to acetyl-CoA in living microbial cells, particularly in engineered Saccharomyces cerevisiae or bacterial systems.

Materials and Reagents:

  • Engineered microbial strain with relevant pathway enzymes
  • Minimal medium with defined carbon source
  • 10 mM this compound (sterile filtered)
  • Methanol (LC-MS grade) for metabolite extraction
  • Internal standards (e.g., deuterated organic acids)

Procedure:

  • Cell culture: Grow engineered microbial strain in minimal medium to mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8).
  • Substrate addition: Add this compound to a final concentration of 1 mM and incubate with shaking at appropriate growth temperature.
  • Time-course sampling: Collect 1 mL aliquots at 0, 15, 30, 60, and 120 minutes post-induction.
  • Metabolite extraction: Immediately mix samples with 4 volumes of cold methanol (-20°C), vortex for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Sample analysis: Transfer supernatant to fresh tubes and evaporate under nitrogen gas. Reconstitute in 100 μL water for LC-MS analysis.

Technical Notes:

  • For acetyl-CoA detection, use acidic extraction conditions to preserve labile thioester bonds.
  • Consider using isotope-labeled this compound (e.g., ¹³C₃) for more accurate tracking of metabolic flux.
  • In engineered strains, pathway efficiency can be optimized by modulating gene expression levels of malonate-semialdehyde dehydrogenase and related enzymes [2] [3].

Analytical Methods

LC-MS/MS Analysis of this compound and Metabolites

Objective: This section details the liquid chromatography-mass spectrometry method for simultaneous quantification of this compound, malonate, and related metabolites in biological samples.

Instrumentation and Conditions:

  • LC System: Agilent 1200 HPLC coupled to API3200 Triple Quadrupole Mass Spectrometer
  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase A: 0.05% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 1.1 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 25°C

Gradient Program:

Time (min) %A %B
0.0 95.0 5.0
0.5 95.0 5.0
3.0 42.2 57.8
3.1 0.0 100.0
4.0 0.0 100.0
4.1 95.0 5.0
6.5 95.0 5.0

Mass Spectrometer Parameters:

  • Ionization Mode: Negative electrospray ionization
  • Ion Spray Voltage: -4500 eV
  • Turbo Gas Temperature: 700°C
  • Nebulizer Gas: 60 psi
  • Curtain Gas: 25 psi

Table 2: MRM Transitions for Target Analytes

Compound Q1 Mass (m/z) Q3 Mass (m/z) Retention Time (min) DP (V) CE (V)
This compound 87.0 43.0 ~2.5 -30 -15
Malonate 103.0 59.0 ~2.3 -30 -12
2-Hexyl malate (IS) 217.0 157.0 3.76 -30 -20
Acetoacetate 101.0 57.0 ~2.8 -30 -10
Enzymatic Activity Measurement and Kinetic Analysis

The kinetic parameters of malonate-semialdehyde dehydrogenase and related enzymes can be determined through systematic variation of substrate concentrations and analysis of initial reaction velocities. The following considerations are essential for accurate kinetic characterization:

  • Cofactor specificity assessment: Test both NAD⁺ and NADP⁺ as cofactors for oxidation reactions, as some enzymes exhibit dual cofactor specificity that may reflect metabolic adaptation to different physiological conditions [1].

  • Temperature optimization: For enzymes from thermophilic organisms such as Metallosphaera sedula, activity measurements should be performed at elevated temperatures (up to 75°C) to reflect physiological conditions [1].

  • Inhibition studies: Evaluate potential inhibitors including structural analogs of this compound and metabolic intermediates that may regulate flux through this pathway.

Table 3: Kinetic Parameters of Relevant Enzymes

Enzyme Source Substrate Kₘ (mM) Vₘₐₓ (μmol/min/mg) kcat (s⁻¹) kcat/Kₘ (mM⁻¹s⁻¹)
N. maritimus MSR Malonic semialdehyde 0.11 86.9 50.2 456.4
M. sedula MSR Malonic semialdehyde 0.07 200.0 N/R N/R
P. aeruginosa MMSDH 2-Methyl-3-oxopropanoate N/R N/R N/R N/R

N/R: Not reported in detail in the available sources.

Data Presentation and Visualization

The metabolic pathways involving this compound decarboxylation to acetyl-CoA can be visualized through the following diagram, which illustrates the key enzymatic steps and their relationship to central carbon metabolism:

G This compound Metabolic Pathways to Acetyl-CoA MSA This compound (Malonic Semialdehyde) MSDH Malonate-semialdehyde dehydrogenase (1.2.1.15) MSA->MSDH NAD⁺ MSR Malonic semialdehyde reductase MSA->MSR NADPH Malonate Malonate MalonylCoA Malonyl-CoA Malonate->MalonylCoA CoA MCD Malonyl-CoA decarboxylase MalonylCoA->MCD AcetylCoA Acetyl-CoA ThreeHP 3-Hydroxypropionate OtherEnz Additional pathway enzymes ThreeHP->OtherEnz PropionylCoA Propionyl-CoA TCA TCA Cycle Intermediates PropionylCoA->TCA TCA->AcetylCoA MSDH->Malonate NADH MCD->AcetylCoA CO₂ MSR->ThreeHP NADP⁺ MCR Malonyl-CoA reductase MCR->MSA NADPH OtherEnz->PropionylCoA

The diagram above illustrates the two primary pathways for the conversion of this compound to acetyl-CoA: the direct oxidative decarboxylation pathway (red nodes) and the reductive acetylation pathway (blue nodes). The key enzymatic steps are represented as ellipses, while metabolites are shown as rectangles. The reverse reaction catalyzed by malonyl-CoA reductase is indicated by the red arrow, highlighting the metabolic flexibility of this system.

Applications and Future Directions

The enzymatic conversion of this compound to acetyl-CoA presents significant opportunities for biotechnological applications and therapeutic interventions. Engineered pathways utilizing these reactions enable the production of valuable chemicals from renewable resources, contributing to the development of sustainable bioprocesses.

  • Metabolic Engineering Applications: Recent patents describe co-production pathways for 3-hydroxypropionic acid (3-HP) and acetyl-CoA derivatives from malonate semialdehyde in engineered microbial hosts such as Saccharomyces cerevisiae and various bacterial species [2] [3]. These systems demonstrate how modular pathway design enables the flexible distribution of carbon flux between different valuable products. The ability to control the partitioning of this compound between reductive and oxidative pathways allows for optimized production of both acetyl-CoA derivatives (e.g., acetone, isopropanol, propene) and 3-HP, enhancing the economic viability of bioprocesses [2].

  • Therapeutic Implications: In humans, defects in the enzymes responsible for this compound metabolism, particularly mitochondrial malonyl-CoA decarboxylase, lead to metabolic disorders characterized by developmental delay, hypotonia, and cardiomyopathy [1]. Understanding the precise enzymatic mechanisms involved in this compound conversion to acetyl-CoA provides insights for potential therapeutic strategies, including enzyme replacement approaches or small molecule interventions that modulate metabolic flux. The tissue-specific expression of different enzyme isoforms may offer opportunities for targeted interventions with reduced systemic side effects.

Conclusion

The decarboxylation of this compound to acetyl-CoA represents a critical metabolic node connecting multiple biochemical pathways across diverse organisms. The detailed experimental protocols and analytical methods provided in this document enable researchers to investigate and manipulate this conversion for both basic research and applied biotechnology purposes. The growing interest in engineered metabolic pathways that utilize this compound as an intermediate highlights the importance of robust and reproducible methods for studying these enzymatic transformations. As metabolic engineering capabilities advance, the precise control of flux through these pathways will undoubtedly enable new approaches for sustainable chemical production and therapeutic interventions for metabolic disorders.

References

Comprehensive Application Notes: 3-Oxopropanoic Acid in Organic Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

3-Oxopropanoic acid (CAS 926-61-4), also known as malonic semialdehyde or formylacetic acid, is a highly reactive organic compound featuring both aldehyde and carboxylic acid functional groups in its molecular structure. This unique combination of functional groups makes it a versatile synthetic intermediate with significant applications in pharmaceutical synthesis and biochemical processes. The compound has a molecular formula of C₃H₄O₃ and a molecular weight of 88.06 g/mol, with predicted physical properties including a boiling point of 237.3°C, density of 1.258 g/cm³, and pKa of 3.69 [1] [2].

The reactivity profile of this compound is characterized by its ability to participate in diverse chemical transformations, including condensation reactions, nucleophilic additions, and decarboxylation processes. This reactivity stems from the presence of both electrophilic (aldehyde) and electrophilic/nucleophilic (β-keto acid) sites within the same molecule. The compound's dual functionality allows it to serve as a building block for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates [1] [3].

Synthetic Methodologies

Chemical Synthesis Approaches
  • Classical Synthesis from Malic Acid: The most traditional laboratory synthesis involves reacting malic acid with concentrated sulfuric acid. This process typically requires careful temperature control and yields this compound alongside byproducts including formic acid, water, and carbon monoxide. The method is particularly valued for its direct approach and utilization of readily available starting materials, though it requires handling of corrosive sulfuric acid at elevated temperatures [1].

  • Precursor-Based Synthesis: A more controlled approach utilizes ethyl 3-oxopropionate diethyl acetal as a stable precursor. This compound can be prepared by condensation of ethyl acetate and ethyl formate, followed by acetalization with hydrogen chloride in absolute ethanol. The this compound is then liberated through hydrolysis with dilute sulfuric acid followed by neutralization. This method offers better control over purity and yield compared to the direct malic acid route [1].

  • Meldrum's Acid Route: For related β-keto acid derivatives, a synthesis approach using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has been documented. When reacted with tert-butanol under reflux conditions for 6 hours, this method yields tert-butyl malonate derivatives in quantitative yields. While this specifically produces protected versions, the approach demonstrates the versatility of malonic acid derivatives in generating this compound analogs [4].

Enzymatic Synthesis

Table: Comparison of this compound Synthesis Methods

Method Reagents/Conditions Yield Advantages Limitations
Malic Acid Route Malic acid, H₂SO₄ conc., heat Not specified Simple setup, readily available starting materials Corrosive conditions, byproduct formation
Precursor Hydrolysis Ethyl 3-oxopropionate diethyl acetal, H₂SO₄ dil., neutralization Not specified Better purity control, stable precursor Multiple steps required
Enzymatic Synthesis Pyridoxal 5'-phosphate, recombinant ω-transaminase, phosphate buffer pH=7.4, 37°C Not specified Mild conditions, enantioselective Specialized enzyme preparation needed

An enzymatic synthesis approach has been developed using pyridoxal 5'-phosphate and recombinant ω-transaminase from Burkholderia vietnamiensis G4 in aqueous phosphate buffer at pH 7.4 and 37°C. This method proceeds with a short reaction time of approximately 5 minutes and offers potential for enantioselective synthesis, which is particularly valuable for pharmaceutical applications where chiral purity is critical. The enzymatic approach represents a more sustainable and potentially selective route to this compound and its derivatives [5].

Key Synthetic Applications and Protocols

Heterocyclic Compound Synthesis
3.1.1 Uracil and Nucleobase Synthesis

Protocol: Preparation of Uracil from this compound

  • Reaction Principle: The enol form of this compound, generated in situ from malic acid and sulfuric acid, undergoes condensation with urea to form uracil, a fundamental RNA nucleobase [1].

  • Detailed Procedure:

    • In a round-bottom flask equipped with stirring and heating capabilities, combine malic acid (10 mmol) with concentrated sulfuric acid (15 mL) at room temperature.
    • Gradually heat the mixture to 100-120°C with continuous stirring to generate the reactive this compound intermediate.
    • Add urea (12 mmol) portion-wise to the heated reaction mixture, maintaining efficient stirring.
    • Continue heating for 2-4 hours until the reaction is complete (monitor by TLC or HPLC).
    • Carefully quench the reaction by pouring onto crushed ice with stirring.
    • Neutralize the mixture carefully with aqueous sodium bicarbonate solution.
    • Collect the precipitated uracil by vacuum filtration and wash with cold water.
    • Purify by recrystallization from hot water or ethanol/water mixtures.
  • Reaction Mechanism: The transformation proceeds through a series of condensations and cyclizations, where the aldehyde functionality of this compound reacts with urea, followed by dehydration and intramolecular cyclization to form the uracil ring system [1].

3.1.2 Coumarin Synthesis

Protocol: Coumarin Formation Using this compound

  • Reaction Principle: this compound reacts with phenols in the presence of acid catalysts to form coumarin derivatives, important scaffolds in fragrance chemistry and pharmaceutical development [1].
  • Detailed Procedure:
    • Dissolve the desired phenol (10 mmol) in dry toluene or dichloromethane (20 mL) in a round-bottom flask.
    • Add this compound (10 mmol) either as the isolated compound or generated in situ.
    • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) or other acid catalyst.
    • Fit the flask with a Dean-Stark apparatus (for toluene) or a condenser and heat under reflux for 4-8 hours.
    • Monitor reaction progress by TLC or GC-MS.
    • After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.
    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
    • Purify the crude coumarin product by column chromatography or recrystallization.
3.1.3 Quinolinone Derivative Synthesis

Protocol: Preparation of Quinolinyl-3-oxopropanoic Acid Derivatives

  • Reaction Principle: 3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid can be prepared by alkaline hydrolysis of pyranoquinolinedione precursors, demonstrating the utility of this compound derivatives in constructing complex heterocyclic systems [6].
  • Detailed Procedure:
    • Suspend pyranoquinolinedione (5 mmol) in aqueous alkaline solution (20 mL of 1M NaOH) in a round-bottom flask.
    • Heat the mixture at 60-80°C for 2-4 hours with vigorous stirring.
    • Monitor the hydrolysis progress by TLC until complete consumption of starting material.
    • Cool the reaction mixture to room temperature and carefully acidify to pH 3-4 using dilute hydrochloric acid.
    • Extract the resulting β-keto acid product with dichloromethane (3 × 30 mL).
    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
    • Characterize the product by NMR and mass spectrometry, with typical ( ^1H ) NMR signals including a singlet for the N-CH₃ group at δ 2.48-2.50 ppm and characteristic aromatic proton patterns between δ 7.44-8.00 ppm [6].
Chemical Behavior and Derivative Formation

The chemical behavior of this compound derivatives toward various reagents has been extensively studied. Quinolinyl-3-oxopropanoic acid derivatives demonstrate versatile reactivity including [6]:

  • Nitrosation reactions with nitrous acid to form oxime derivatives
  • Diazo coupling with diazonium salts to produce azo dyes
  • Esterification with alcohols to yield ester derivatives
  • Condensation reactions with 2,2-diethoxyethanamine to form enamine derivatives
  • Hydrazinolysis with hydrazines to generate pyrazole and other heterocyclic systems
  • Knoevenagel condensation with isatine, salicylaldehyde, 3-formylquinolones, and 3-formylchromone to produce extended conjugated systems

Biochemical Applications and Metabolic Pathways

Role in β-Alanine Metabolism

Table: Enzymatic Reactions Involving this compound

Enzyme Reaction Cofactor Organism Biological Role
Malonate-semialdehyde dehydrogenase 3-oxopropanoate + NAD⁺ + H₂O → malonate + NADH + 2H⁺ NAD⁺ Homo sapiens β-alanine catabolism
Methylmalonate-semialdehyde dehydrogenase 2-methyl-3-oxopropanoate + CoA + NAD⁺ → propanoyl-CoA + HCO₃⁻ + NADH NAD⁺ Pseudomonas aeruginosa Amino acid metabolism
Malonyl-CoA reductase Malonyl-CoA + NADPH → this compound + CoA + NADP⁺ NADPH Metallosphaera sedula CO₂ fixation pathway

This compound serves as a critical metabolic intermediate in the β-alanine degradation pathway. In this pathway, β-alanine (a non-proteinogenic amino acid) undergoes transamination with pyruvate catalyzed by β-alanine-pyruvate transaminase, producing this compound and L-alanine. This represents the initial step in β-alanine catabolism [3]. The resulting this compound is subsequently oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15), which utilizes NAD⁺ or NADP⁺ as cofactors. Malonate is then converted to malonyl-CoA, a key substrate for fatty acid biosynthesis [3].

A significant regulatory aspect of this pathway is the enzyme's dual specificity for both NAD⁺ and NADP⁺, providing metabolic flexibility under varying cellular redox conditions. In humans, defects in mitochondrial malonyl-CoA decarboxylase disrupt this pathway, leading to accumulations of this compound and subsequent metabolic disturbances [3].

beta_alanine_metabolism Beta_alanine β-Alanine MSA This compound (Malonic semialdehyde) Beta_alanine->MSA β-alanine-pyruvate transaminase Pyruvate Pyruvate L_alanine L-Alanine Pyruvate->L_alanine Malonate Malonate MSA->Malonate Malonate-semialdehyde dehydrogenase (NAD⁺/NADP⁺) Malonyl_CoA Malonyl-CoA Malonate->Malonyl_CoA Acetyl_CoA Acetyl-CoA Malonyl_CoA->Acetyl_CoA Malonyl-CoA decarboxylase TCA_cycle TCA Cycle Acetyl_CoA->TCA_cycle

Involvement in CO₂ Fixation Cycles

Autotrophic archaea, including Metallosphaera sedula, utilize the 3-hydroxypropionate/4-hydroxybutyrate cycle for CO₂ fixation. In this pathway, this compound serves as an intermediate in the reductive conversion of malonyl-CoA to propionyl-CoA [3]. The pathway involves:

  • Malonyl-CoA reductase catalyzing the reduction of malonyl-CoA to this compound (malonic semialdehyde) using NADPH
  • Malonic semialdehyde reductase further reducing it to 3-hydroxypropionate, which is subsequently metabolized to propionyl-CoA

This cycle's energy efficiency stems from its integration of two carboxylation steps and the strategic use of this compound as a redox intermediate. Comparative genomic analyses reveal homologs of these enzymes in marine Crenarchaeota, suggesting evolutionary conservation of this CO₂ fixation mechanism [3].

co2_fixation CO2 CO₂ Malonyl_CoA Malonyl-CoA CO2->Malonyl_CoA Carboxylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA MSA This compound (Malonic semialdehyde) Malonyl_CoA->MSA Malonyl-CoA reductase (NADPH) Three_HP 3-Hydroxypropionate MSA->Three_HP Malonic semialdehyde reductase Propionyl_CoA Propionyl-CoA Three_HP->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Second carboxylation Succinyl_CoA->Acetyl_CoA Regeneration

Pharmaceutical and Industrial Applications

Pharmaceutical Synthesis

This compound serves as a key synthetic intermediate in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) and their related substances:

  • Norepinephrine Impurities: this compound is listed as both Norepinephrine Impurity 22 and Norepinephrine Impurity 47, indicating its role as a potential synthetic intermediate or degradation product in the manufacture of norepinephrine, an important neurotransmitter and medication [2].

  • Kinase Inhibitor Synthesis: Derivatives such as 3-tert-Butoxy-3-oxopropanoic acid can be used as raw materials or intermediates for the synthesis of alectinib, a kinase inhibitor used in cancer treatment [4].

  • PCR Inhibition: Research suggests that this compound exhibits inhibitory properties towards various biological processes, including inhibition of the polymerase chain reaction (PCR), a technique commonly used in molecular biology. This property may be exploitable in diagnostic applications or in controlling enzymatic reactions [3].

Industrial Applications

Beyond pharmaceutical applications, this compound finds utility in various industrial contexts:

  • Polymer Chemistry: The compound's dual functionality makes it valuable in the synthesis of specialty polymers and functionalized materials through polycondensation reactions or as a modifying agent.

  • Fine Chemical Synthesis: The reactivity of this compound enables its use in producing flavors, fragrances, and specialty chemicals through controlled chemical transformations.

  • Atmospheric Chemistry: this compound has been identified as a component of atmospheric aerosols in various global locations including the Arctic, North Pacific, India, and Tokyo, suggesting potential relevance in environmental chemistry and climate studies [1].

Experimental Considerations and Safety

Handling and Storage
  • Stability Considerations: this compound is highly reactive and should be stored under anhydrous conditions at low temperatures (2-8°C) to prevent decomposition. The compound is best used soon after preparation or purification.

  • Safety Profile: The compound carries GHS warning symbols with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment including gloves, eye protection, and suitable ventilation should be used when handling this compound [2].

Analytical Characterization
  • Spectroscopic Properties: this compound derivatives can be characterized by NMR spectroscopy, with characteristic signals including aldehyde protons in the δ 9.0-9.5 ppm range and methylene protons between δ 3.0-3.5 ppm in ( ^1H ) NMR spectra [6].

  • Chromatographic Methods: Reverse-phase HPLC methods with UV detection are commonly employed for analysis and purity assessment of this compound and its derivatives.

References

3-oxopropanoic acid Knoevenagel condensation procedures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or a ketone and an active methylene compound, typically catalyzed by a weak base [1] [2]. The reaction proceeds via a nucleophilic addition followed by dehydration, yielding valuable α,β-unsaturated carbonyl derivatives [3]. These products are crucial intermediates in synthesizing pharmaceuticals, polymers, dyes, and functional materials [1] [2] [4].

Recent advancements focus on sustainable practices, including mechanochemistry, renewable catalysts, and solvent-free conditions, which align with green chemistry principles [5] [6] [7].

Sustainable Catalytic Systems and Detailed Protocols

The following table summarizes three modern, efficient approaches to the Knoevenagel condensation, highlighting the catalysts, conditions, and substrates.

Catalytic System Reaction Conditions Substrate Scope (Aldehyde / Active Methylene) Yield Range Key Advantages
Chitosan (CS) [5] Solvent-free, mechanochemical (mortar & pestle), Room Temperature, <30 min Biorenewable furaldehydes (e.g., furfural, HMF), substituted benzaldehydes / Malononitrile >85%–Excellent Sustainable catalyst from crustacean waste, recyclable, fast kinetics, high selectivity
L-Proline [7] Ethanol or Acetonitrile, 80 °C, 18 hours Salicylaldehydes / Malonic acid esters (e.g., diethyl malonate) 54%–94%–Good to Excellent Simple work-up, no chromatography, scalable, inexpensive and available catalyst
1H-Benzotriazole [8] Chloroform, Reflux, time varied Aromatic aldehydes / 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole 22%–41%–Low to Moderate Enables synthesis of complex N-vinylindoles, mild promoter
Protocol 1: Chitosan-Catalyzed Mechanochemical Condensation

This method is ideal for rapid, solvent-free synthesis, emphasizing sustainability [5].

  • Catalyst Preparation: Chitosan (CS) is prepared from crustacean waste (e.g., shrimp shells) through deproteinization, demineralization, and deacetylation of chitin. The resulting CS is characterized by techniques like FTIR and PXRD [5].
  • Procedure:
    • In a mortar, combine the aldehyde (e.g., 1 mmol of furfural or 5-substituted furaldehyde) and malononitrile (1 mmol).
    • Add chitosan catalyst (10-20 mol%) to the mixture.
    • Grind the mixture vigorously with a pestle at room temperature for up to 30 minutes. Monitor the reaction by TLC.
    • Upon completion, wash the crude product with ethyl acetate to separate it from the insoluble catalyst.
    • The chitosan catalyst can be recovered by filtration, washed, dried, and reused for subsequent cycles [5].
  • Notes: This protocol demonstrated excellent yields (>85%) for various furaldehydes and substituted benzaldehydes. Reaction kinetics are faster under mechanochemical conditions than in solution.
Protocol 2: L-Proline Mediated Synthesis of Coumarin-3-Carboxylates

This protocol is excellent for preparing coumarin derivatives, which are important motifs in medicinal chemistry [7].

  • Typical Procedure:
    • In a Schlenk tube, add salicylaldehyde (6.0 g, 49.1 mmol), diethyl malonate (1.05 equivalents), and L-proline (10 mol%).
    • Add absolute ethanol or acetonitrile (20 mL) as the solvent.
    • Stir the reaction mixture at 80 °C for 18 hours.
    • After completion, reduce the solvent volume by half by evaporation.
    • Purify the product by crystallization from ethanol or acetonitrile at 4 °C. The coumarin-3-carboxylic ester precipitates and can be isolated by filtration without the need for column chromatography [7].
  • Notes: The reaction is scalable to multigram quantities. The yield can be optimized by adjusting the catalyst loading and reaction time based on the specific salicylaldehyde derivative used.
Protocol 3: 1H-Benzotriazole-Promoted Synthesis of N-vinylindoles

This method is specialized for constructing complex N-vinylindole structures, which have shown promising biological activity [8].

  • Procedure:
    • Combine 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole (1 mmol) with the desired aromatic aldehyde (1 mmol) in chloroform.
    • Add 1H-benzotriazole (1 mmol) as a promoter to the reaction mixture.
    • Heat the mixture under reflux with stirring. The reaction time must be determined by TLC monitoring, as it varies.
    • After completion, work up the reaction mixture according to standard aqueous extraction procedures.
    • Purify the final N-vinylindole product using column chromatography or recrystallization [8].

Workflow and Mechanism

The diagram below outlines the general workflow and mechanism for a base-catalyzed Knoevenagel condensation, which is common to the protocols described.

knoevenagel_workflow Start Start: Aldehyde + Active Methylene Compound Step1 1. Base Deprotonation Forms Enolate Ion Start->Step1 Step2 2. Nucleophilic Addition Forms β-Hydroxy Intermediate Step1->Step2 Step3 3. Dehydration Eliminates Water Step2->Step3 End End: α,β-Unsaturated Product Step3->End

Application Notes for Researchers

  • Catalyst Selection: For highly sustainable and rapid synthesis, especially with biomass-derived aldehydes, the chitosan mechanochemical method is superior. For coumarin synthesis, L-proline in ethanol offers a simple, chromatogram-free process.
  • Solvent Considerations: The move towards solvent-free (mechanochemical) conditions or the use of green solvents like ethanol significantly reduces environmental impact and simplifies purification [5] [7].
  • Reaction Monitoring: In all cases, thin-layer chromatography (TLC) is recommended for monitoring reaction progress.
  • Adapting for 3-Oxopropanoic Acid: While these protocols use malononitrile or malonate esters, this compound and its derivatives can be applied as the active methylene component. You may need to optimize reaction time and temperature, as the reactivity can differ.

Conclusion

The presented protocols showcase the evolution of the classic Knoevenagel condensation using modern, sustainable strategies. The use of renewable chitosan, organocatalytic L-proline, and solvent-free mechanochemistry provides robust, efficient, and environmentally benign routes to valuable chemical intermediates for drug development.

References

stability issues 3-oxopropanoic acid storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Guidelines

The table below summarizes the key identifiers and mandatory storage conditions for 3-oxopropanoic acid.

Property Specification
CAS Number 926-61-4 [1]
Molecular Formula C3H4O3 [1] [2]
Molecular Weight 88.06 g/mol [1] [2]
Recommended Storage Inert atmosphere, store in a freezer under -20°C [3]
Storage Justification The compound is highly reactive and often generated in situ for immediate use in reactions [2].

Stability and Reactivity Troubleshooting

This section addresses common stability concerns and their underlying causes.

  • FAQ: Why is this compound so difficult to store?

    • Answer: The molecule contains both an aldehyde and a carboxylic acid functional group, making it inherently reactive [2]. It can readily participate in condensation reactions, such as with phenols to form coumarin or with urea to form uracil [2]. The recommended cold storage under an inert atmosphere is designed to slow these decomposition pathways.
  • FAQ: I cannot source the pure acid, are there any alternatives?

    • Answer: Yes. Precisely because of its instability, this compound is often synthesized in situ for immediate use. A common laboratory method involves reacting malic acid with concentrated sulfuric acid [2]. Another strategy is to use a stable precursor, such as ethyl 3-oxopropionate diethyl acetal, which can be hydrolyzed with dilute sulfuric acid to release the free acid when needed [2].

Experimental Workflow for Handling

For consistent experimental results, adhere to the following handling protocol.

Start Retrieve Vial from Freezer Step1 Equilibrate to Room Temperature in Inert Atmosphere Start->Step1 Step2 Weigh Material Rapidly Minimize Exposure to Air Step1->Step2 Step3 Use Immediately in Reaction (e.g., Coumarin Synthesis) Step2->Step3 Step4 Do Not Return Excess Material to Original Vial Step3->Step4

Synthesis & In-Situ Use Protocol

If your experiment involves generating this compound in situ, you can adapt this published methodology.

  • Background: This protocol is adapted from a study on the photodegradation of organic acids in a model wine system, where this compound was identified as a photoproduct from malic and succinic acids [4].
  • Procedure:
    • Prepare a model solution containing the precursor acid (e.g., malic acid) and a metal catalyst (e.g., iron).
    • Expose the solution to UV-visible light (wavelengths >300 nm) to initiate photodegradation.
    • Monitor the reaction, for example, using ion-exclusion liquid chromatography with diode array and mass spectrometry detection to confirm the formation of this compound [4].
  • Note: This demonstrates that the compound can be generated in an aqueous reaction matrix for subsequent downstream reactions.

Key Takeaways for Researchers

  • Stability is the Primary Challenge: The core takeaway is that this compound is not a shelf-stable reagent. Its high reactivity dictates all handling protocols.
  • Adhere to Storage Specifications: Strictly follow the supplier's storage instructions of -20°C under an inert atmosphere to maximize the compound's usable lifetime [3].
  • Plan for Immediate Use: Design your experiments so that the pure acid is used immediately after preparation or thawing. The use of stable precursors is a highly recommended strategy to circumvent storage issues entirely [2].

References

improving yield 3-oxopropanoic acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method & Protocol

The search results describe one specific enzymatic synthesis method for 3-oxopropanoic acid. Below is a detailed protocol based on this information [1].

Aspect Details
Reaction Type Enzymatic transamination
Key Enzyme Recombinant ω-transaminase from Burkholderia vietnamiensis G4
Cofactor Pyridoxal 5'-phosphate (PLP)
Reaction Buffer Aqueous phosphate buffer (pH 7.4)
Reaction Temperature 37 °C
Reaction Time 5 minutes (0.0833 hours)

This enzymatic reaction is part of a substrate specificity study. The this compound is likely produced when the enzyme uses a specific, unnamed amino donor, and the reaction is noted for being enantioselective [1].

Chemical Properties & Troubleshooting

A primary challenge in working with this compound (also known as malonic semialdehyde) is its high reactivity and instability [2]. This inherent property is often the root cause of low yields. The following diagram illustrates the workflow for synthesis and troubleshooting:

G Start Start: Plan Synthesis P1 Choose Synthesis Method Start->P1 P2 Execute Reaction P1->P2 P3 Work-up & Purification P2->P3 Problem Problem: Low Yield P3->Problem T1 Troubleshoot: - Check substrate/enzyme ratio - Verify cofactor (PLP) activity - Optimize reaction time & temp Problem->T1 If using enzymatic method T2 Troubleshoot: - Avoid harsh conditions - Use low temps during work-up - Consider in situ generation Problem->T2 General approach Final Obtain this compound T1->Final T2->Final

Given its instability, a common strategy is to generate it in situ from more stable precursors rather than isolating and storing it [2]. One referenced synthesis involves heating malic acid with concentrated sulfuric acid, which releases this compound along with formic acid, water, and carbon monoxide [2]. Another precursor is ethyl 3-oxopropionate diethyl acetal, which can be hydrolyzed with dilute sulfuric acid and neutralized to obtain the acid [2].

Frequently Asked Questions

  • Q1: What are the main reasons for low yield in this compound synthesis? The primary reason is the intrinsic instability and high reactivity of the molecule itself [2]. It can readily degrade or participate in side reactions. Other factors can include suboptimal conditions for enzymatic reactions (e.g., incorrect pH, temperature, or inactive enzyme/cofactor) or decomposition during work-up and purification.

  • Q2: Are there any stability concerns I should be aware of? Yes. This compound is highly reactive and is often generated in situ for immediate use in subsequent reactions, such as condensations with phenols or urea to form more complex heterocycles [2].

  • Q3: My enzymatic conversion is low. What can I optimize? For the ω-transaminase method, ensure the essential cofactor Pyridoxal 5'-phosphate (PLP) is active and present in sufficient concentration [1]. You can also experiment with optimizing the reaction time, temperature, and the ratio of your amino donor substrate to the enzyme.

References

handling precautions reactive 3-oxopropanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 3-Oxopropanoic Acid

The table below summarizes the identified properties and hazards of this compound from the search results.

Property Details
IUPAC Name This compound [1]
Other Names Malonic semialdehyde, Formylacetic acid [1]
Molecular Formula C3H4O3 [1]
Molar Mass 88.062 g·mol-1 [1]
Boiling Point 237.3 °C [1]
Flash Point 111.6 °C [1]
Reactivity Note Highly reactive; carries both carboxylic acid and aldehyde functions [1].
GHS Hazard Labeled with a "Warning" [1]. (Specific hazard statements were not available in the search results.)

General Precautions for Reactive Chemicals

While specific protocols for this compound are limited, the following general precautions for reactive chemicals are critical for safety [2] [3].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles or a face shield, proper gloves (selected based on chemical compatibility), and a lab coat or apron to protect against splashes [2].
  • Engineering Controls: Perform all handling operations in a properly functioning fume hood to protect against inhaling potential fumes and to provide a barrier against splashes [2].
  • Emergency Equipment: Ensure that emergency eyewash stations and safety showers are easily accessible and unobstructed in the work area. Immediate flushing is crucial in case of contact with skin or eyes [2].
  • Storage: Store reactive chemicals properly by separating incompatible materials. For instance, keep oxidising agents away from reducing agents [2]. Conduct a process hazard analysis to understand what interactions might occur [3].
  • Handling and Transfer: Use tools like flask tongs to maintain a safe distance. When transferring chemicals, use the smallest amounts necessary for your experiment and work within a fume hood or glove box [2].

Suggested Troubleshooting and FAQs

Based on the general safety principles, here are some potential FAQs that could form the core of your technical support guide.

Q: What is the first thing I should do before starting work with this compound? A: The most critical step is to consult the Safety Data Sheet (SDS). If an SDS for this compound is not available, you must treat it with extreme caution based on its known properties. Assume it is highly reactive and potentially corrosive. Plan your experiment to use the minimum quantity necessary and ensure all safety equipment, including the fume hood and eyewash station, is functional [2] [3].

Q: How should I store this compound? A: Due to its high reactivity and dual functional groups, it should be stored in a cool, well-ventilated area, likely in a dedicated cabinet for reactive chemicals. The container must be clearly labeled with the chemical name and all hazard warnings. It is essential to determine and separate it from incompatible chemicals, such as strong oxidising or reducing agents, to prevent violent reactions [2] [1].

Q: What should I do if I spill this compound on my skin? A: Immediately remove contaminated clothing and flush the affected area with copious amounts of water in the emergency shower for at least 15 minutes. Seek medical attention immediately and, if possible, provide the healthcare professional with the chemical name and its SDS [2].

A Practical Workflow for Handling

The diagram below outlines a logical workflow for handling reactive chemicals like this compound, based on standard safety protocols.

Start Start Experiment Planning SDS Consult Safety Data Sheet (SDS) Start->SDS RiskAssess Conduct Risk Assessment SDS->RiskAssess PPESelect Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssess->PPESelect CheckEquip Check Emergency Equipment & Fume Hood PPESelect->CheckEquip MinAmount Use Minimum Required Amount CheckEquip->MinAmount Execute Execute Procedure in Fume Hood MinAmount->Execute Dispose Dispose of Waste According to Regulations Execute->Dispose End End Dispose->End

> Reactive Chemical Handling Workflow

References

FAQs: Understanding 3-Oxopropanoic Acid and Contaminants

Author: Smolecule Technical Support Team. Date: February 2026

1. What is 3-oxopropanoic acid and why is it relevant in research? this compound is a simple organic acid. Recent environmental science research highlights its significant role as a precursor in the formation of hazardous disinfection byproducts (DBPs) during chlorination processes. Specifically, it is known to form 1,1,1-trichloropropanone (1,1,1-TCP) [1]. This makes its study and proper purification critical in water treatment research and toxicology.

2. What are the common experimental contaminants associated with this compound? The main concern is its transformation into other compounds during chemical reactions, particularly chlorination. Key DBP contaminants formed from this compound include [1]:

  • 1,1,1-Trichloropropanone (1,1,1-TCP) Other DBPs that may be present in related complex mixtures include:
  • Trihalomethanes (THMs)
  • Haloacetic acids (HAAs), such as Dichloroacetic acid (DCAA)
  • Haloacetonitriles (HANs), such as Dichloroacetonitrile (DCAN)
  • Haloacetaldehydes, such as Trichloroacetaldehyde (TCA) and Dichloroacetaldehyde (DCA)

3. How can I monitor the formation of this compound in complex reactions? Research indicates that this compound can be produced during the chlorination of certain organic precursors. For instance, a 2024 study showed that the chlorination of an aspartic acid tetrapeptide can lead to the formation of this compound, which in turn acts as a precursor for THMs [2]. Monitoring its presence is a key step in understanding DBP formation pathways.

Experimental Protocols & Analysis

The search results did not contain a specific step-by-step protocol for purifying this compound itself. However, the following analytical methods are highly relevant for identifying and quantifying it within complex mixtures, based on established practices in the field.

HPLC Analysis for Byproduct Monitoring High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and analyzing complex mixtures like those containing DBPs [3].

  • Reversed-Phase HPLC (RP-HPLC) is particularly valuable for separating compounds based on hydrophobicity. The separation depends on the intrinsic hydrophilicity/hydrophobicity of the molecules, which can be influenced by the pH of the mobile phase [3].
  • Preparative RP-HPLC can be scaled up to purify sample loads of up to 200 mg on analytical columns, which could be adapted for the isolation of specific compounds from a reaction mixture [3].

General Workflow for Handling and Analyzing Proteinous Precursors Since this compound can be generated from peptides, protocols for handling such precursors are relevant. The workflow below outlines key steps from protein production to analysis of resulting small molecules like this compound [2] [4].

workflow Experimental Workflow for Precursor Analysis Start Start: Recombinant Protein Production Purification Purification Step (Affinity Chromatography/Precipitation) Start->Purification Modification Chemical Modification/Reaction (e.g., Chlorination) Purification->Modification Analysis Analysis of Products and Byproducts Modification->Analysis

Troubleshooting Guide for DBP & Precursor Experiments

The following table outlines common experimental issues related to DBP formation where this compound is a factor, along with potential causes and solutions derived from recent research.

Experimental Issue Potential Cause Proposed Solution / Investigation
Unexpectedly low yield of THMs during chlorination of peptide precursors. Presence of metal oxides (e.g., CuO) promoting oxidant self-decay and weakening this compound production [2]. Check system for catalytic surfaces; control for metal ion contamination.
Need to identify and quantify this compound in a complex reaction mixture. Lack of appropriate analytical method for this specific compound. Develop/optimize an HPLC method (likely Reversed-Phase) suitable for small, hydrophilic organic acids [3].
Complex mixture of DBPs making analysis difficult. Multiple DBP precursors (NOM surrogates, amino acids) leading to simultaneous formation of various byproducts [1]. Use fractionation techniques (e.g., XAD resins) to separate hydrophobic and hydrophilic precursors before analysis [1].

Key Considerations for Your Research

  • Analytical Focus: Current research emphasizes the analysis of this compound as an intermediate rather than its purification. Your methods should prioritize sensitive detection and quantification in complex aqueous solutions.
  • Correlated Byproducts: Be aware that the formation of this compound and certain DBPs may be linked to the formation of other byproducts. Significant correlations have been observed between DCAA and DCAN, and between DCAN and TCA [1]. Monitoring these compounds can provide a more complete picture of the reaction pathway.

References

Known Stability Issues & Decomposition Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Malonic semialdehyde is recognized as a reactive and unstable intermediate in several biological contexts.

  • Enzymatic Decarboxylation: The most documented decomposition route for MSA is enzymatic decarboxylation to acetaldehyde and CO₂, catalyzed by malonic semialdehyde decarboxylase (MSAD) [1] [2]. In engineered pathways, this represents a loss of your target intermediate.
  • Non-Enzymatic Degradation: While specific non-enzymatic decomposition pathways in a lab setting are not detailed in the search results, its high reactivity suggests stability could be a concern during experiments [3].
  • Metabolic Competition: In engineered strains, endogenous enzymes can inadvertently act on MSA. For example, a succinic semialdehyde dehydrogenase (Sad) was found to convert the structurally similar malate semialdehyde back to malate, demonstrating how host metabolism can disrupt a synthetic pathway [4].

Engineering Strategies for Pathway Control

The core strategy to prevent MSA decomposition is to channel it directly into your desired reaction through efficient pathway design.

Strategy Description Key Finding/Enzyme
Direct Channeling Couple MSA production immediately with its consumption in the next step [5]. CORE cycle uses β-keto acid cleavage enzyme (BKACE) to convert MSA & acetyl-CoA into acetoacetate & formyl-CoA [5].
Host Strain Engineering Delete genes encoding native enzymes that degrade MSA [4]. Deletion of (sad) gene (succinic semialdehyde dehydrogenase) prevented off-target degradation of a similar semialdehyde [4].
Enzyme Selection & Evolution Identify/engineer enzymes with high specificity & activity for MSA in the desired reaction [5]. Screened 124 BKACE candidates to find optimal one; used protein engineering to create efficient mutase for 3-HP production [5] [6].

The following diagram illustrates how these strategies are integrated into a coherent metabolic engineering workflow to stabilize MSA.

msa_stabilization start Start: Malonic Semialdehyde (MSA) Produced in Pathway prob Problem: MSA Decomposition start->prob strat1 Strategy 1: Direct Channeling Couple MSA production with consumption in next step prob->strat1 strat2 Strategy 2: Host Engineering Delete competing degradation enzymes (e.g., sad gene) prob->strat2 strat3 Strategy 3: Enzyme Engineering Screen/evolve enzymes for high MSA specificity prob->strat3 mcr Enzyme: Malonyl-CoA Reductase (MCR) Produces MSA strat1->mcr Minimizes Free MSA bkace Enzyme: β-keto Acid Cleavage Enzyme (BKACE) Consumes MSA strat2->bkace strat3->bkace mcr->bkace Minimizes Free MSA result Outcome: Stabilized MSA Flux Higher Target Product Yield bkace->result

Experimental Workflow for MSA Utilization

For researchers aiming to produce and utilize MSA efficiently, the established workflow involves building and optimizing a synthetic pathway.

  • Pathway Construction

    • Gene Expression: Introduce genes encoding the MSA-producing enzyme (e.g., Malonyl-CoA Reductase, MCR) and the primary MSA-consuming enzyme (e.g., a BKACE or a semialdehyde reductase) into a microbial host like E. coli or yeast [5] [6].
    • Vector Design: Use strong, constitutive or inducible promoters to ensure high expression of these enzymes.
  • Host Engineering

    • Gene Knockouts: Identify and delete genes in the host genome that encode for enzymes known to degrade MSA or similar semialdehydes, such as malonic semialdehyde decarboxylase (MSAD) or succinic semialdehyde dehydrogenase (Sad) [4].
  • Strain Optimization & Evolution

    • Adaptive Laboratory Evolution (ALE): Grow the engineered strain over multiple generations under conditions that favor the production of the final desired product. This can select for mutations that inherently improve MSA stability and pathway flux, for example, by upregulating beneficial enzymes or further down-regulating competing pathways [5].
    • Enzyme Engineering: If native or known enzymes are not efficient enough, use directed evolution or site-directed mutagenesis to improve their catalytic efficiency and specificity for MSA [7] [6].

I hope this structured overview provides a solid foundation for your technical support materials. The key insight is to manage malonic semialdehyde by controlling its metabolic fate through clever pathway and host engineering, rather than attempting to isolate and stabilize the compound itself.

References

Reported Synthesis & Reactions of 3-Oxopropanoic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a specific, high-yield synthesis of a 3-oxopropanoic acid derivative and its subsequent reactions, as reported in a 2011 research paper [1].

Compound / Reaction Conditions / Reagents Reported Outcome / Yield
Synthesis of 3-(quinolin-3-yl)-3-oxopropanoic acid [1] Alkaline hydrolysis of a pyranoquinolinedione precursor in aqueous medium [1]. Achieved a 94% yield [1].
Esterification of the β-keto acid [1] Two different methods were employed [1]. Yields of 84% (current method) and 44% (previous method involving Claisen condensation) were reported [1].
Nitrosation [1] Reaction to form an oxime product [1]. Successful reaction noted; product may exist as Z- and E- isomers, requiring further structural study [1].
Dehydration [1] Dehydration of a synthesized hydrazone derivative [1]. Resulted in the formation of 3-hydrazonopyrano[3,2-c]quinolinetrione, indicating successful cyclization [1].

Workflow for Reaction Optimization

To help structure your own optimization efforts, here is a general workflow you can adapt. The diagram outlines a cycle of hypothesis-driven experimentation, which is central to process optimization.

Start Define Optimization Goal (e.g., Yield, Purity, Rate) A Establish Baseline Repeat literature procedure Start->A B Identify Key Variables (pH, Temperature, Time, Catalysts) A->B C Design Experiment (Systematic variation of key variables) B->C D Execute & Analyze (Run reaction and analyze output) C->D E Evaluate Results (Compare to baseline and goal) D->E F Hypothesis Refined E->F F->C  Not Met End Optimal Conditions Identified F->End  Goal Met

References

analytical method development 3-oxopropanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 3-Oxopropanoic Acid

Q1: What is this compound and why is it significant in analytical chemistry? this compound, also known as malonic semialdehyde, is a simple 1,3-dicarbonyl compound with the chemical formula C3H4O3 and a molecular weight of 88.06 g/mol [1]. It is a solid at room temperature [1]. Its primary industrial significance lies in its role as a reference standard for the Active Pharmaceutical Ingredient (API) Epinephrine [2]. It is compliant with regulatory guidelines and is used for analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development [2].

Q2: What are the basic chemical and biological properties I should know? The table below summarizes key properties for your experimental design:

Property Value / Description
CAS Number 926-61-4 [2] [1]
Molecular Formula C₃H₄O₃ [1]
Molecular Weight 88.06 g/mol [1]
IUPAC Name This compound [1]
SMILES OC(=O)CC=O [1]
pKa (Strongest Acidic) 3.76 (Predicted) [1]
Major Biological Pathways Propanoate metabolism, Pyrimidine metabolism, beta-Alanine metabolism [1]

Analytical Method Development & Protocols

Q3: What is a recommended LC-MS/MS method for quantifying short-chain oxo-acids in biological samples? While a specific LC-MS/MS method for this compound was not located, a robust and validated method for its structural analog, 3-oxopentanoic acid, is an excellent starting point for method development [3]. The following protocol has been successfully applied to human plasma and can be adapted.

Protocol: LC-MS/MS Analysis of 3-Oxo Acids (Adapted from [3])

Protocol Step Detailed Specifications
Sample Preparation Protein precipitation with methanol containing 0.2% formic acid.
HPLC Column Phenomenex Luna 3µm C18(2) 100Å, 150 x 2.0 mm [3]
Mobile Phase A Water with 0.1% formic acid [3]
Mobile Phase B Methanol with 0.1% formic acid [3]

| Gradient Program | • 0-1 min: Hold at 10% B • 1-5 min: Ramp to 70% B • 5.2-7.2 min: Hold at 90% B • 7.5-10 min: Re-equilibrate at 10% B [3] | | Flow Rate | 0.3 mL/min [3] | | Injection Volume | 5 µL [3] | | Mass Spectrometry | Negative ion electrospray ionization (ESI-) [3] | | MS Parameters | Curtain Gas: 45 psi; Ion Spray Voltage: -4500 V [3] | | MRM Transitions | • 3-oxopentanoic acid: m/z 115.1 → 71 • Internal Standard (Sulbactam): m/z 232 → 140.2 [3] |

The following workflow diagram outlines the key stages of this LC-MS/MS method:

start Start LC-MS/MS Analysis prep Sample Preparation Protein Precipitation with 0.2% Formic Acid in Methanol start->prep hplc HPLC Separation prep->hplc column Column: C18, 150x2.0 mm Mobile Phase: Water/MeOH + 0.1% FA Gradient Elution hplc->column Gradient Program ms Mass Spectrometric Detection Ionization: ESI- Acquisition: MRM Mode column->ms data Data Analysis ms->data end Result Validation data->end

This method was validated over a range of 0.156–10 μg/mL for 3-oxopentanoic acid, demonstrating accuracy, precision, and stability in plasma samples [3].

Q4: Are there alternative HPLC methods that can be used? Yes. For general separation of related small, polar acids, a reverse-phase (RP) HPLC method on a mixed-mode column like the Newcrom R1 can be employed [4]. The mobile phase typically consists of acetonitrile, water, and a small amount of phosphoric acid. For MS-compatibility, replace phosphoric acid with formic acid [4]. This method is scalable and can also be used for preparative separation or impurity isolation [4].

Troubleshooting Guide

Q5: I am facing issues with my analytical method. What are common problems and solutions? The table below addresses common challenges:

Problem Possible Causes Suggested Solutions

| Poor Peak Shape | 1. Column degradation/deactivation. 2. Insufficient buffering/incorrect pH. | 1. Flush and regenerate or replace the column. 2. Ensure mobile phase contains 0.1% formic acid to control ionization [3]. | | Low Sensitivity | 1. Ion suppression in MS. 2. Suboptimal MRM transition. | 1. Improve sample cleanup; the cited method showed no matrix effect [3]. 2. For this compound, optimize based on its structure, starting with transitions like its [M-H]- ion to a characteristic fragment. | | Irreproducible Retention Times | 1. Inconsistent mobile phase pH. 2. Column not equilibrated. | 1. Use high-purity, fresh mobile phase additives. 2. Ensure adequate column re-equilibration time (e.g., 2.5 min in the cited method) [3]. |

Pharmaceutical Context & FAQs

Q6: How is this compound specifically used in drug development? Its primary use is as a pharmacopoeial reference standard for Epinephrine (Adrenaline) and related compounds [2]. It ensures the traceability, identity, purity, and potency of Epinephrine APIs and finished drug products during analysis, which is critical for regulatory compliance and patient safety [2].

Q7: What related compounds should I be aware of? When working with Epinephrine and Norepinephrine, a wide range of impurities and related substances are monitored. The search results list numerous such compounds, including Epinephrine Bitartrate, Norepinephrine Bitartrate, and various impurities like Adrenalinequinone and Noradrenochrome [2]. It is crucial to ensure your analytical method can separate the target analyte from these structurally similar compounds.

References

3-oxopropanoic acid reaction intermediate stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 3-Oxopropanoic Acid Instability

This compound (also known as malonic semialdehyde) is inherently unstable due to its molecular structure, which contains both a reactive aldehyde group and a carboxylic acid group [1] [2].

In experimental settings, a common practice is to generate it in situ (in the reaction mixture as needed) rather than isolating and storing the pure compound. A standard synthesis method involves reacting malic acid with concentrated sulfuric acid, which releases this compound along with formic acid, water, and carbon monoxide [1]. Furthermore, it is often handled as a more stable precursor, such as its diethyl acetal derivative, which can be converted back to the acid through hydrolysis [1].

Analytical Method for Quantification

Accurately quantifying this compound in complex biological matrices is crucial for monitoring its stability. Below is a validated protocol for extracting and analyzing organic acids from microbial samples, which can be adapted for this compound [3].

Workflow for Organic Acid Analysis

The following diagram outlines the key steps in the sample preparation and analysis process.

G A Cell Quenching B Cell Lysis & Metabolite Extraction A->B C Solid-Phase Extraction (SAX Cartridge) B->C D Derivatization with MSTFA C->D E GC-MS Analysis D->E F Data Analysis & Quantification E->F

Detailed Protocol [3]:

  • Cell Harvesting and Quenching: Centrifuge the microbial culture (e.g., 250 mL of E. coli). Resuspend the cell pellet in a Tris/HCl buffer (100 mM Tris, 5 mM MgCl₂, pH 7.5). Shock-freeze in liquid nitrogen and store at -80°C until analysis.
  • Metabolite Extraction: Perform cell lysis and metabolite extraction using an appropriate organic solvent or solvent mixture.
  • Sample Clean-up (Solid-Phase Extraction):
    • Cartridge: Use a Strong Anionic Exchange (SAX) cartridge.
    • Procedure: Load the sample onto the preconditioned SAX cartridge. Wash with water and a methanol-water mixture to remove interfering compounds. Elute the target organic acids, including this compound, using an acidic solution (e.g., formic acid in methanol).
  • Derivatization: Dry the eluent under a stream of nitrogen. Derivative the sample with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to make the acids volatile for GC-MS analysis.
  • GC-MS Analysis:
    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
    • Quantification: Use internal standards for accurate quantification. Suitable standards include deuterated analogs like (2,2,3,3-²H₄)succinic acid.

Method Validation Data [3]: This protocol has been validated for a range of organic acids, providing the following quality parameters (specific data for this compound is not provided, but the method's performance for similar compounds is indicative):

Parameter Result for Validated Organic Acids
Recovery 100–111% (for 12 of 15 tested acids)
Limit of Detection (LOD) 3–272 ng/mL
Linearity (R²) 0.9874–0.9994

Frequently Asked Questions

Why is this compound so difficult to work with? Its high reactivity stems from its two functional groups. The aldehyde moiety is particularly susceptible to oxidation and nucleophilic attack, while the carboxylic acid can participate in condensation reactions, leading to its decomposition or participation in side reactions [1] [2].

What is the best way to store this compound? It is often not stored in its pure form. The recommended approach is to store a stable precursor, such as ethyl 3-oxopropionate diethyl acetal, and generate the acid immediately before use through hydrolysis with dilute sulfuric acid [1].

Where can I find information on its metabolic pathways? this compound is a key intermediate in several metabolic processes. You can find detailed information on its role in pathways like beta-alanine metabolism and the 3-hydroxypropionate/4-hydroxybutyrate cycle (a CO₂ fixation pathway in archaea) in biochemical databases and literature [2].

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low yield in synthesis Precursor not fully hydrolyzed; acid decomposes during isolation Confirm hydrolysis conditions (time, temperature, acid concentration); minimize isolation steps and use the crude reaction mixture directly [1].
High background in analysis Incomplete sample clean-up; matrix interference Optimize the SPE wash steps; use a deuterated internal standard (e.g., d₄-succinic acid) to correct for matrix effects [3].
Unexpected degradation products Reaction with solvents or impurities Ensure solvents are anhydrous and free of nucleophiles; consider generating the acid in situ for the next reaction step [1].

References

malonic semialdehyde metabolic pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQs

Here are answers to some frequently asked questions about problems encountered when working with the MSA pathway:

Q1: The yield of my target product (e.g., 3-HP or Malonic Acid) is lower than expected. What could be the cause? Low yield is often due to a bottleneck in the pathway that causes MSA to be diverted or inefficiently converted.

  • Potential Cause 1: Rate-Limiting Enzyme. The enzyme converting MSA to your target product may have low catalytic efficiency.
    • Troubleshooting Steps:
      • Kinetic Analysis: Determine the kinetic parameters (kcat, Km) for your reductase/dehydrogenase enzyme. Compare its efficiency to the upstream enzyme producing MSA [1].
      • Enzyme Balancing: If the MSA-consuming enzyme is significantly less efficient (e.g., has a lower kcat/Km), it becomes a bottleneck. Consider engineering a more efficient enzyme variant or modulating its expression levels to match the MSA production rate [1] [2].
  • Potential Cause 2: Inefficient MSA Channeling. MSA is a reactive intermediate that can be lost to side reactions or degradation if not rapidly processed by the next enzyme in your pathway.
    • Troubleshooting Steps:
      • Check Pathway Configuration: Ensure your pathway design minimizes the physical distance MSA must diffuse. Using enzyme fusion constructs can help channel MSA directly from one active site to the next.
      • Quantify Intermediate Accumulation: Develop an assay (e.g., GC-MS) to detect and quantify MSA in your culture. High levels of MSA indicate poor consumption by the downstream enzyme [3].

Q2: I suspect malonic semialdehyde is toxic to my microbial host, causing poor growth. How can I confirm and address this? MSA toxicity is a known challenge that can inhibit cell growth and limit production titers.

  • Potential Cause: Cytotoxicity of Reactive Intermediates. The accumulation of MSA can disrupt cellular metabolism.
    • Troubleshooting Steps:
      • Growth Correlation: Correlate drops in cell growth rate or viability with the onset of MSA production in your fermentation timeline.
      • Tolerance Assay: Supplement the growth medium of a non-producing control strain with externally added MSA (if commercially available) or a precursor that generates MSA internally, and monitor the impact on growth.
      • Pathway Enhancement: The most effective solution is to optimize the pathway to minimize MSA accumulation. This can be achieved by overexpressing a highly efficient MSA reductase (e.g., PydE or MCR-N) to convert MSA to 3-HP as rapidly as it is produced [4] [1].

Experimental Protocols for Pathway Analysis

Here are detailed methods for key experiments to diagnose issues in the MSA pathway, based on techniques used in recent literature.

Protocol 1: In Vitro Enzyme Kinetics for MSA Reductase

This protocol is used to characterize the kinetic parameters of an MSA-reducing enzyme (e.g., PydE, MCR-N) and identify if it is a rate-limiting step [4] [1].

  • Objective: To determine the Michaelis constant (Km) and turnover number (kcat) for MSA and the cofactor (NAD(P)H).
  • Materials:
    • Purified recombinant MSA reductase enzyme.
    • Malonic semialdehyde (MSA): Generated in-situ from β-alanine using aminotransferase PydD, or chemically synthesized [4].
    • NADPH or NADH.
    • Spectrophotometer or plate reader.
  • Method:
    • Reaction Setup: Prepare a series of reactions with a fixed concentration of NADPH (e.g., 0.2 mM) and varying concentrations of MSA (e.g., 0.1 to 10 mM) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
    • Initial Rate Measurement: Start the reaction by adding the enzyme and immediately monitor the decrease in absorbance at 340 nm (A340) due to NADPH consumption for 1-5 minutes.
    • Data Analysis: Calculate initial velocities (v0) from the linear portion of the A340 decrease. Plot v0 against MSA concentration and fit the data to the Michaelis-Menten equation to derive Km and kcat.
  • Interpretation: A high Km (low affinity for MSA) or a low kcat (slow turnover) suggests this enzyme is a poor catalyst and a prime target for engineering or replacement.
Protocol 2: Quantifying Malonic Semialdehyde via GC-MS

This protocol is for detecting and quantifying the MSA intermediate in culture supernatants or in vitro reaction mixtures to diagnose accumulation issues [3].

  • Objective: To detect and quantify MSA in biological samples.
  • Materials:
    • Culture supernatant, filtered.
    • Derivatization reagents: Methoxyamine hydrochloride (in pyridine) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
    • Gas Chromatography-Mass Spectrometry (GC-MS) system.
  • Method:
    • Sample Derivatization:
      • Dry 100 µL of sample using a vacuum concentrator.
      • Add 20 µL of methoxyamine solution (20 mg/mL in pyridine) and incubate at 30°C for 90 minutes.
      • Add 50 µL of MSTFA (+1% TMCS) and incubate at 30°C for an additional 30-60 minutes.
    • GC-MS Analysis:
      • Inject the derivatized sample into the GC-MS.
      • Use a standard capillary column (e.g., DB-5MS).
      • Use a temperature gradient (e.g., hold at 60°C for 1 min, ramp to 300°C at 10°C/min).
      • Monitor for ions characteristic of the derivatized MSA.
  • Interpretation: The presence and peak area of MSA, compared to a standard curve, will indicate whether it is accumulating in your system, pointing to a downstream bottleneck.

Comparative Data on Pathway Enzymes and Strains

The table below summarizes kinetic parameters and production metrics from recent studies, which are crucial for selecting and engineering biological parts for the MSA pathway.

Table 1: Enzyme Kinetic Parameters and Host Performance

Enzyme / Host Organism Substrate kcat (s⁻¹) Km (mM) kcat/Km (m⁻¹s⁻¹) Production Titer (Target Product) Citation
PydE (L. massiliensis) MSA (with NADPH) 4.23 7.4 (for 3-HP*) ~571 Not Applicable [4]
MCR-C (C. aurantiacus) Malonyl-CoA 1.9 0.027 ~70,370 Not Applicable [1]
MCR-N (C. aurantiacus) MSA 6.7 0.28 ~23,929 Not Applicable [1]
Y. lipolytica (Engineered) Glucose Not Specified Not Specified Not Specified 63.6 g/L (Malonic Acid) [2]
E. coli (Engineered) Glucose Not Specified Not Specified Not Specified 3.60 g/L (Malonic Acid) [3]

Note: The Km for PydE was determined using 3-HP in the oxidative direction of the reaction, but it reflects the enzyme's affinity in the MSA reductive pathway [4]. MCR-C and MCR-N are two domains of the malonyl-CoA reductase enzyme that act in sequence [1].

MSA Pathway Diagram and Engineering Strategies

The following diagram illustrates the core metabolic pathways involving malonic semialdehyde, highlighting key enzymes and potential inhibition or bottleneck points.

Based on the gathered research, here are two primary strategies to overcome pathway inhibition and boost production:

  • Strategy 1: Engineer Enzyme Efficiency and Balance. As shown in Table 1, the kinetic properties of enzymes like MCR-C can be a major bottleneck [1]. Furthermore, research in Yarrowia lipolytica demonstrated that identifying and using more efficient versions of key enzymes (like malonyl-CoA hydrolase) is a highly effective strategy to increase final titers dramatically [2].
  • Strategy 2: Optimize the Host and Precursor Supply. Choose a host with a naturally high flux of your desired precursor (e.g., acetyl-CoA/malonyl-CoA in Y. lipolytica) [2]. Then, use metabolic engineering to knock out competing pathways and overexpress genes to enhance the supply of the precursor leading to MSA, ensuring carbon flux is directed toward your product.

References

HPLC analysis 3-oxopropanoic acid purity validation

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of HPLC Method Validation

For any HPLC method used in pharmaceutical analysis, validation is a mandatory regulatory requirement to verify that the procedure is suitable for its intended purpose and provides reliable, consistent results [1] [2]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters that must be validated [3] [2].

The table below summarizes these core validation parameters and their typical acceptance criteria for an assay method (e.g., for purity determination of a drug substance).

Validation Parameter Definition and Purpose Typical Acceptance Criteria
Specificity Ability to distinguish the analyte from other components (impurities, matrix) [1] [2]. Baseline separation of analyte peak; no interference from blank/placebo; peak purity confirmed [2].
Accuracy Closeness of test results to the true value [1] [2]. Recovery of 98–102% for drug substance [2].
Precision (Repeatability) Closeness of results from multiple sampling of the same homogeneous sample [1] [2]. RSD ≤ 1.0% for assay of drug substance [2].
Linearity Ability to obtain test results proportional to the analyte concentration [1]. Correlation coefficient (r) ≥ 0.999 [1] [3].
Range Interval between upper and lower analyte concentrations where method has suitable linearity, accuracy, and precision [1]. Normally derived from linearity studies; e.g., 80-120% of target concentration [1] [2].
LOD/LOQ LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [3]. Signal-to-noise ratio: ~3:1 for LOD; ~10:1 for LOQ. LOQ precision RSD < 10% [3].
Robustness Measures method capacity to remain unaffected by small, deliberate variations in method parameters [4]. System suitability criteria are met when parameters (e.g., flow rate, temperature) are varied.

A Practical Workflow and Example

Developing and validating a method is a multi-stage process. The flowchart below outlines the key steps from initial setup to a fully validated procedure.

cluster_1 Method Development Phase cluster_2 GMP Compliance Phase Method Scouting Method Scouting Method Optimization Method Optimization Method Scouting->Method Optimization Robustness Testing Robustness Testing Method Optimization->Robustness Testing Formal Validation Formal Validation Robustness Testing->Formal Validation Specificity, Accuracy,\nPrecision, etc. Specificity, Accuracy, Precision, etc. Formal Validation->Specificity, Accuracy,\nPrecision, etc.  Evaluates

While a method for 3-oxopropanoic acid was not found, a study validating an HPLC method for potassium guaiacolsulfonate and sodium benzoate provides an excellent template [3]. You can adapt this proven methodology for your compound.

Detailed Experimental Protocol (Adaptable Template)

The following table details the key conditions from the published study, which you can use as a starting point for this compound [3].

Parameter Description
Instrument Shimadzu LC-20AT HPLC System with PDA detector [3].
Column Luna C8 column (250 mm × 4.6 mm, 5 µm) [3].
Temperature 25°C [3].

| Mobile Phase | A: 0.002 M Tetrabutylammonium sulfate (aqueous) B: Methanol Gradient: 20% B (0-7 min) → 50% B (7-12.5 min) → 20% B (12.5-15 min) [3]. | | Flow Rate | 1.0 mL/min [3]. | | Detection | UV at 280 nm [3]. | | Injection Volume | 20 µL [3]. | | Sample Solvent | Mixture of methanol-water (20:80, v/v) [3]. | | Sample Preparation | Dissolve an accurately weighed amount of the sample in the diluent to achieve the target concentration, then filter through a 0.45 µm membrane [3]. |

Key Validation Steps from the Example

  • Specificity: Check for interference by injecting a blank (solvent) and a placebo if available. Ensure the peak for this compound is pure and well-resolved from any potential impurities [3] [2].
  • Linearity & Range: Prepare a series of standard solutions at concentrations such as 50%, 80%, 100%, 120%, and 150% of the target concentration. Inject each in triplicate and plot the peak area versus concentration to create a calibration curve [3].
  • Accuracy (Recovery): Spike a placebo or a known sample with reference standard at three levels (e.g., 80%, 100%, 120% of the target). The percentage recovery of the known amount is a measure of accuracy [3] [2].
  • Precision:
    • System Precision: Perform six replicate injections of a standard solution. The Relative Standard Deviation (RSD) of the peak areas should be low (e.g., <2.0%) [2].
    • Method Precision: Prepare and analyze six individual samples from the same homogeneous lot. The RSD of the results demonstrates the method's repeatability [3] [2].

Adaptation Strategy and Final Recommendations

Since this compound is a small, polar molecule, the reversed-phase HPLC conditions in the provided template are a suitable starting point. Here is how you can proceed:

  • Preliminary Scouting: Begin with the C8 column and gradient elution described. A C18 column is another common alternative to test. The use of an ion-pairing reagent (tetrabutylammonium sulfate) in the example is crucial for retaining and separating acidic compounds [3].
  • Determine UV Maxima: You will need to determine the optimal detection wavelength for this compound by scanning a standard solution with a PDA detector [3].
  • Adjust for Your Analyte: The gradient program, buffer concentration, and pH might need optimization to achieve the best retention and separation for this compound.
  • Use Reference Standards: For a purity method, the accuracy and linearity of your results depend on having a high-purity certified reference standard of this compound.

References

NMR spectroscopy 3-oxopropanoic acid characterization

Author: Smolecule Technical Support Team. Date: February 2026

NMR Characterization of 3-Oxopropanoic Acid

The table below summarizes the available NMR data for this compound and a related compound from the search results.

Compound Name / Context Nucleus Frequency Solvent Chemical Shifts (δ) Source / Reference
This compound moiety in a complex steroid derivative [1] 13C 151 MHz (predicted) H₂O Data not explicitly listed in results NP-MRD Spectrum (NP0221476) [1]
retro-thiorphan (contains this compound structure) [2] 1H Not Specified Not Specified Used for configurational correlation; specific shifts not provided [2] J Med Chem. 1986 [2]

A detailed, quantitative comparison with other characterization techniques (like Mass Spectrometry) or other NMR-active nuclei could not be established from the available information.

Experimental Protocols for NMR Analysis

For reliable characterization of water-soluble organic compounds like this compound, a detailed NMR protocol is essential. The following methodology, adapted from studies on atmospheric aerosols, provides a robust framework [3].

  • 1. Sample Preparation: Collect size-resolved particulate matter using a multi-stage impactor. Extract the water-soluble organic fraction using high-purity water, followed by filtration to remove insoluble particles. Concentrate the sample using a rotary evaporator and then lyophilize it [3].
  • 2. NMR Instrumentation and Setup:
    • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz).
    • Probe: A minimum 5 mm CPTCI cryoprobe.
    • Temperature: Maintain the sample temperature at 25°C.
  • 3. Data Acquisition:
    • 1H NMR: Use a standard one-pulse sequence with water suppression (e.g., pre-saturation). Typical parameters are a 90° pulse, 20-second relaxation delay, and 128-256 scans [3].
    • 13C NMR (if applicable): Acquire using a broadband-decoupled sequence, requiring significantly more scans (10,000+) due to lower natural abundance [1].
    • 2D NMR: For complex mixtures, perform 2D experiments like COSY, TOCSY, and HSQC to resolve overlapping signals and assign molecular fragments [3].
  • 4. Data Processing and Analysis:
    • Process FIDs (phase, baseline correction).
    • Use an internal standard (e.g., TSP-d4 for 1H in D₂O) for chemical shift calibration and quantification.
    • For complex samples, employ "NMR aerosolomics": fit the spectral profile against a database of pure compound spectra to identify and quantify individual species. This allowed one study to quantify 73 different compounds [3].

NMR Analysis Workflow Diagram

The following diagram illustrates the logical workflow for the NMR characterization process, from sample collection to data interpretation.

workflow Start Sample Collection A Aqueous Extraction & Filtration Start->A B Concentration & Lyophilization A->B C NMR Sample Preparation B->C D Data Acquisition (1H, 13C, 2D NMR) C->D E Spectral Processing (Phase, Baseline, Reference) D->E F Data Analysis & Quantification (Functional Group or Compound Profiling) E->F End Report & Interpretation F->End

Key Technical Considerations

The value of NMR for characterizing compounds like this compound lies in these specific technical aspects, particularly when dealing with mixtures:

  • Functional Group Analysis (FGA): This quantitative approach involves integrating characteristic regions in the 1H NMR spectrum (e.g., 0.5-1.7 ppm for alkanes, 3.0-4.5 for O-CH, 8.0-8.5 for aromatics) to profile the overall chemical composition of a sample without identifying every single compound [3].
  • Compound-Specific Profiling (NMR Aerosolomics): This is a more advanced, targeted analysis where the entire 1H NMR spectrum is deconvoluted using a database of reference spectra. This allows for the identification and quantification of dozens of specific compounds in a mixture, as demonstrated in the analysis of 73 different organic compounds in atmospheric aerosols [3].
  • Stereochemistry Determination: As shown in the retro-thiorphan study, 1H NMR is a powerful tool for determining the absolute configuration of isomers, especially when classical separation methods fail. The conformational behavior of molecules, discernible through NMR, directly impacts their biological activity and enzyme recognition [2].

A Path to a More Complete Guide

The available data is a starting point. A fully comprehensive comparison guide would require gathering additional experimental data:

  • Locate Specific Spectra: Find published or predicted 1H and 13C NMR spectra for pure this compound, noting all chemical shifts and coupling constants.
  • Compare with Other Techniques: Actively search for studies that use Mass Spectrometry (MS), Infrared (IR) Spectroscopy, or X-ray Crystallography to characterize this compound. Compare the structural information, sensitivity, and quantitation capabilities of each technique.
  • Expand on Alternatives: Investigate how techniques like LC-MS/MS or GC-MS perform in terms of detection limits and ability to resolve this compound in complex biological or environmental matrices.

References

3-oxopropanoic acid vs malonic acid reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

Property 3-Oxopropanoic Acid (Malonic Semialdehyde) Malonic Acid (Propanedioic Acid)
IUPAC Name This compound [1] Propanedioic acid [2] [3]
Chemical Formula C3H4O3 [1] C3H4O4 [2] [3]
Molecular Weight 88.062 g·mol⁻¹ [1] 104.06 g·mol⁻¹ [2]
Functional Groups Aldehyde, Carboxylic Acid [1] Two Carboxylic Acids [2] [3]
pKa Information not specified in search results pKa1 = 2.83, pKa2 = 5.69 [2]
Key Reactivity Metabolic intermediate; precursor to heterocyclic compounds (e.g., uracil) [1]; highly reactive, often generated in situ [1] Building block for Knoevenagel condensation, barbiturates synthesis [2] [3]; undergoes decarboxylation upon heating [2] [3]
Natural Occurrence Metabolic intermediate in bacteria; found in atmospheric aerosols [1] Found in fruits (e.g., citrus); human metabolite involved in fatty acid biosynthesis [3]
Primary Applications Biochemical research; synthesis of coumarin and nucleobases like uracil [1] Synthesis of pharmaceuticals, vitamins, flavors, polymers; cross-linking agent [2] [3]

Reactivity and Synthetic Applications

The distinct functional groups of these two compounds lead to different roles in chemical synthesis.

This compound

This molecule's high reactivity stems from its aldehyde group, which is highly electrophilic.

  • Precursor to Heterocycles: It can be used to synthesize important nitrogen-containing heterocyclic compounds. For instance, its enol form condenses with urea to form barbituric acid, and with guanidine to form isocytosine [1] [3].
  • Coumarin Synthesis: It reacts with phenols to form coumarin, a fragrant organic compound [1].
  • Handling Considerations: Due to its high reactivity, this compound is often generated in situ (during the reaction) from more stable precursors for immediate use [1]. A common synthesis involves reacting malic acid with concentrated sulfuric acid, which also produces formic acid, water, and carbon monoxide [1].
Malonic Acid

As a classic dicarboxylic acid, its reactivity is dominated by the acidity of its methylene protons and its tendency to lose carbon dioxide.

  • Malonic Ester Synthesis: While not detailed in the search results, its diethyl ester (diethyl malonate) is famously used in this synthesis to produce acetic acid derivatives. The methylene group between the two carbonyls is easily deprotonated, and the resulting carbanion can be alkylated.
  • Knoevenagel Condensation: Malonic acid and its esters readily undergo condensation with aldehydes or ketones. This is a key method for preparing cinnamic acid derivatives, which are valuable in pharmaceuticals and perfumes [2] [3].
  • Decarboxylation: When heated, malonic acid readily undergoes decarboxylation to form acetic acid and carbon dioxide [2] [3]. This property is exploited synthetically to introduce acetic acid moieties under mild conditions after a Knoevenagel condensation [2].
  • Biological Role and Inhibition: In biochemistry, malonic acid is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase in the respiratory electron transport chain. It competes with succinate but cannot be dehydrogenated, blocking the enzyme's activity [3].

Experimental Protocols

The following workflows outline the synthesis of uracil from a this compound precursor and the Knoevenagel condensation using malonic acid.

Synthesis of Uracil from Malic Acid

This one-pot synthesis generates this compound in situ from malic acid for immediate reaction [1].

G MalicAcid Malic Acid InSituMSA This compound (Generated in situ) MalicAcid->InSituMSA Heating Dehydration H2SO4 Conc. H₂SO₄ H2SO4->InSituMSA Catalyst Uracil Uracil InSituMSA->Uracil Condensation Urea Urea Urea->Uracil

Procedure:

  • Reaction Setup: In a fume hood, place malic acid in a round-bottom flask equipped with a stir bar. Carefully add concentrated sulfuric acid while stirring [1].
  • Heating and In Situ Generation: Heat the reaction mixture. The malic acid dehydrates and decarboxylates in the presence of sulfuric acid, generating this compound and releasing formic acid, water, and carbon monoxide [1].
  • Condensation: Add urea to the reaction mixture containing the generated this compound. The enol form of the acid condenses with urea to form the pyrimidine ring of uracil [1] [3].
  • Work-up and Isolation: The crude uracil can be isolated by pouring the reaction mixture onto ice, followed by neutralization, filtration, and purification (e.g., recrystallization).
Knoevenagel Condensation with Malonic Acid

This is a general protocol for synthesizing α,β-unsaturated carboxylic acids [2] [3].

G MalonicAcid Malonic Acid UnsaturatedAcid α,β-Unsaturated Acid MalonicAcid->UnsaturatedAcid Condensation -Heating Aldehyde Aldehyde (R-CHO) Aldehyde->UnsaturatedAcid Pyridine Pyridine (Base Catalyst/Solvent) Pyridine->UnsaturatedAcid Catalyst Piperidine Piperidine (Alternative Base) Piperidine->UnsaturatedAcid Catalyst CO2 CO₂ UnsaturatedAcid->CO2 Spontaneous Decarboxylation

Procedure:

  • Reaction Setup: Dissolve malonic acid and an aldehyde (e.g., benzaldehyde for cinnamic acid) in a solvent like pyridine, which also acts as a base catalyst. Alternatively, a mixture of piperidine in an organic solvent like ethanol can be used [2] [3].
  • Condensation: Heat the reaction mixture under reflux with stirring. The base deprotonates the alpha-carbon of malonic acid, which then attacks the carbonyl carbon of the aldehyde. This is followed by a dehydration step to form an unsaturated dicarboxylic acid intermediate [2] [3].
  • Decarboxylation: The intermediate spontaneously undergoes decarboxylation upon heating, losing one molecule of CO₂ and yielding the final α,β-unsaturated carboxylic acid product [2] [3].
  • Work-up and Isolation: After reaction completion, the product can be isolated by acidification, extraction with an organic solvent, and purification via recrystallization or distillation.

Key Selection Guide for Researchers

For scientists and drug development professionals, the choice between these two compounds is clear-cut:

  • Choose this compound pathways when the synthetic goal is the construction of heterocyclic scaffolds, particularly pyrimidine derivatives like uracil and coumarins [1]. Its high reactivity and instability mean it is best used as a transient intermediate.
  • Choose Malonic Acid when you need a stable, versatile building block for carbon-chain elongation, synthesis of unsaturated acids via Knoevenagel condensation, or preparation of barbiturates [2] [3]. Its well-established ester chemistry (malonic ester synthesis) is indispensable for introducing acetic acid units.

References

3-oxopropanoic acid vs other keto acids properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Keto Acids

The table below summarizes key properties of 3-oxopropanoic acid (malonic acid) and other significant keto acids for biomedical research.

Keto Acid Systematic Name Chemical Formula / Molar Mass pKa / Solubility Key Biological Roles & Experimental Data
This compound Propanedioic acid [1] C3H4O3 / 104.06 g·mol⁻¹ (malonic acid) [1] pKa₁: 2.83, pKa₂: 5.69 [2]; Highly soluble in water [2] Fatty Acid Synthesis: Saturated dicarboxylic acid; key role as malonyl-CoA, a crucial intermediate and inhibitor of fatty acid oxidation [1]. Acyl group is malonyl [1].
Pyruvic Acid 2-Oxopropanoic acid [3] C3H4O3 / 88.06 g·mol⁻¹ [3] pKa: 2.50 [3]; Miscible with water [3] Central Metabolic Node: Final glycolysis product; connects to TCA cycle (via acetyl-CoA), lactate fermentation, alanine synthesis [3]. Key intermediate in gluconeogenesis [3].
Oxaloacetic Acid Oxobutanedioic acid [1] C4H4O5 / 132.07 g·mol⁻¹ Information Missing TCA Cycle Intermediate: Anaplerotic; precursor for aspartate synthesis [3] [2]. Experimental data shows role in novel oxaloacetate decarboxylase pathway for 3-HP production in engineered E. coli [4].
α-Ketoglutaric Acid (AKG) 2-Oxopentanedioic acid [1] C5H6O5 / 146.10 g·mol⁻¹ Information Missing TCA Cycle & Amino Acid Metabolism: Key nitrogen metabolism intermediate; exhibits antioxidative and protective effects in oxidative stress models [2].

Key Experimental Protocols and Pathways

Metabolic Pathways and In Vitro Assays

Keto acids function at critical metabolic branch points. The diagram below illustrates their key interconnections in central metabolism.

metabolic_pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine Transamination Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase AKG AKG Oxaloacetate->AKG TCA Cycle Aspartate Aspartate Oxaloacetate->Aspartate Transamination Glutamate Glutamate AKG->Glutamate Transamination Fatty_Acids Fatty_Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthesis

Key experimental methodologies from research include:

  • Enzyme Kinetics for Pathway Engineering: Directed evolution of branched-chain α-keto acid decarboxylase (KdcA) to enhance activity toward oxaloacetate. Mutant libraries were created via saturation mutagenesis, and variants were selected in a β-alanine auxotrophic E. coli strain (BL21(DE3) ΔpanD). Positive mutants were identified by monitoring colony growth on solid M9 medium without β-alanine [4].
  • In Vitro Energy Metabolism Assay: To study metabolic toxicity (e.g., in Maple Syrup Urine Disease), cortical brain tissue prisms from rats were incubated with branched-chain α-keto acids (KIC, KMV, KIV). 14CO2 production from [14C]acetate was measured to assess Krebs cycle function, and lactate release/glucose uptake was quantified. Results showed ~40% reduction in 14CO2 and significant inhibition of respiratory chain complex I-III activity [5].
Synthetic Chemistry Applications

The diagram below outlines primary synthetic routes for keto acids, highlighting green chemistry approaches.

synthesis_pathways Start Start Route1 Oxidation of α-Hydroxy Acids Start->Route1 e.g., Ethyl Lactate Route2 Biomass Catalytic Conversion Start->Route2 Lignocellulose Route3 Chemical Synthesis (Friedel-Crafts, Grignard) Start->Route3 Aryl Hydrocarbons Product α-Keto Acids/Esters Route1->Product Catalysts: Pt/CdS, Bi-carboxylates Route2->Product Engineered Microbes (e.g., E. coli, C. glutamicum) Route3->Product Traditional Methods

Key protocols from recent literature include:

  • Photocatalyst-Free Decarboxylative Cross-Coupling: A novel method uses visible light to induce reaction between α-keto acids and sodium aryl sulfinates without an external photocatalyst. Singlet oxygen mediates a single-electron transfer (SET) to form acyl radicals from α-keto acids. Aryl sulfinates generate thiyl radicals via disproportionation. Radical-radical coupling forms S-aryl thioesters efficiently under mild conditions [6].
  • Catalytic Oxidation of α-Hydroxy Acids: Ethyl lactate can be oxidized to ethyl pyruvate using atomically dispersed Pt catalysts or Bi-based catalysts (Bi³⁺ carboxylates) under mild aerobic conditions, achieving high selectivity by activating the hydroxyl group without strong oxidants [2].

Key Takeaways for Drug Development

  • This compound (Malonate): Primarily used to study fatty acid metabolism inhibition and as a building block. Its high solubility makes it suitable for in vitro assays.
  • Pyruvate and Oxaloacetate: Serve as central metabolic nodes; ideal for studying energy metabolism, mitochondrial function, and anaplerotic pathways. Oxaloacetate shows promise in neurodegenerative disease research [2].
  • α-Ketoglutarate: Important for research on amino acid metabolism, oxidative stress protection, and as a precursor for collagen synthesis [2].

References

Chemical Profile and Analytical Challenge of 3-Oxopropanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

3-Oxopropanoic acid (also known as malonic semialdehyde) is a reactive compound with both an aldehyde and a carboxylic acid functional group [1]. This high reactivity is the primary reason why it is often studied as a metabolic intermediate rather than a stable analyte for routine quantification [1].

A literature search reveals no directly published GC-MS method for its quantification. Therefore, a successful analytical method must be carefully designed, likely drawing from and adapting approaches used for other short-chain carboxylic acids.

Adapted GC-MS Methodological Framework

The following methodology synthesizes techniques from robust GC-MS methods developed for structurally similar or analogous compounds [2] [3] [4]. The workflow for this analysis can be summarized as follows:

start Sample Collection step1 Sample Preparation (Extraction & Derivatization) start->step1 step2 GC-MS Analysis (Separation & Detection) step1->step2 step3 Data Processing (Quantification & Validation) step2->step3 end Result Reporting step3->end

Sample Preparation and Derivatization

This is the most critical step for successfully analyzing this compound.

  • Extraction: For aqueous samples, a simple liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate is a straightforward and effective approach, minimizing the risk of losing volatile compounds compared to solid-phase extraction [2].
  • Derivatization: Due to the polar and thermolabile nature of carboxylic acids, derivatization is essential for GC-MS analysis. It improves volatility, thermal stability, and chromatographic behavior [2].
    • Silylation: Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a widely used and effective silylation technique. It targets the -OH groups of the carboxylic acid [2].
    • Alternative Silylation: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms derivatives that are more stable to hydrolysis than TMS derivatives, which could be advantageous [4].
GC-MS Instrumental Analysis

Optimal instrument parameters are key to separating and detecting the derivatized compound.

  • GC Column: An acid-modified polyethylene glycol phase column is highly suitable for separating volatile acidic compounds [3].
  • MS Detection: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended for quantification as it significantly improves sensitivity and selectivity by focusing on specific ions of the derivatized this compound [2] [3].

Performance Benchmarks for Analytical Methods

When developing and validating your method, you should aim for performance metrics comparable to established methods for other short-chain acids. The table below outlines typical validation parameters and how they can be assessed for a this compound assay.

Validation Parameter Target Performance Assessment Method
Linearity R² > 0.99 Analyze a series of standard solutions with known concentrations [3].
Limit of Detection (LOD) Compound-dependent Signal-to-noise ratio of 3:1 [3].
Limit of Quantification (LOQ) Compound-dependent Signal-to-noise ratio of 10:1 [3].
Accuracy (Trueness) Recovery rates of 95-117% Analyze samples spiked with a known amount of standard [3].
Precision RSD < 5-10% Repeat analysis of the same sample multiple times [3] [4].
Carry-over < 20% of LOQ Inject a blank solvent after a high-concentration sample [3].

Critical Considerations for Method Development

  • Standard Availability: this compound is not a common commercial standard. You may need to source it from specialized chemical suppliers [5] or generate it in situ from stable precursors like ethyl 3-oxopropionate diethyl acetal [1].
  • Internal Standards: Use a stable isotope-labeled analog of this compound as an internal standard for the highest accuracy. If unavailable, consider a structurally similar acid [3].
  • Matrix Effects: The sample matrix can suppress or enhance the analyte signal. Use standard addition or matrix-matched calibration curves to account for these effects [3].

Summary and Practical Path Forward

To establish a quantitative GC-MS method for this compound:

  • Acknowledge the challenge posed by the compound's inherent reactivity.
  • Build upon proven GC-MS frameworks used for short-chain carboxylic acids, focusing on robust derivatization (e.g., silylation with BSTFA) and detection (SIM mode) [2] [3].
  • Rigorously validate the method against standard parameters like linearity, accuracy, and precision to ensure data reliability [3] [4].

References

Overview of 3-Nitropropionic Acid (3-NPA) Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

3-Nitropropionic acid is a neurotoxin found in certain fungi and plants. Its utility in modeling Huntington’s disease and oxidative stress has garnered significant research interest [1]. Derivatives of 3-NPA, formed through esterification, have a wide range of biological activities [1].

The table below summarizes some characterized 3-NPA sugar ester derivatives:

Derivative Name Structural Features Reported Biological Activities
Hiptagin (2) [1] 3-NPA glycoside Antifeedant activity against insect larvae; Activates the Nrf2-ARE pathway (potential for oxidative stress-related diseases) [1].
Karakin (3) [1] Trisubstituted sugar ester Toxic to insects and non-ruminants; Disrupts pro-nerve growth factor (proNGF) cellular internalization [1].
Corollin (10) [1] Not specified in detail Induces cardiotonic effects (heart rate reduction and increased contractility) in animal models [1].
Compound 11 [1] Not specified in detail Induces cardiotonic effects (heart rate reduction and increased contractility) in animal models [1].
2,3,4,6-tetra-O-(3-nitropropanoyl)-α-L-galactopyranose (17) [1] Tetrasubstituted sugar ester Specifically inhibits proNGF signaling [1].

General Experimental Context from Search Results

While specific protocols for testing 3-NPA derivatives are not detailed, the search results describe general experimental approaches for evaluating similar acid derivatives, which may provide useful methodological context.

  • Antimicrobial Evaluation: Synthesized compounds can be evaluated in vitro for antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans, Aspergillus niger) using methods like the tube dilution method. The results are often expressed as pMIC (negative logarithm of the minimum inhibitory concentration) values [2].
  • LC-MS/MS Analysis for Acid Derivatives: For the analysis of malic acid derivatives, a detailed LC-MS/MS method can be employed [3]. The general workflow is summarized in the diagram below.

Start Standard & Sample Prep LC Chromatographic Separation Start->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition & Analysis MS->Data

Experimental Workflow for LC-MS/MS Analysis

This method typically involves [3]:

  • Chromatography: Using a C18 reversed-phase column with a mobile phase gradient of water (with 0.05% formic acid) and acetonitrile.
  • Mass Spectrometry: Operating in negative ion spray ionization mode with Multiple Reaction Monitoring (MRM) to detect specific parent ion-to-product ion transitions.
  • Quantification: Using a calibration curve of a standard (e.g., 2-hexyl malate) for quantification, requiring a high correlation coefficient (R² > 0.98).

Suggestions for Further Research

To gather the specific information you need on 3-oxopropanoic acid derivatives, I suggest the following steps:

  • Refine Your Search Terms: Use more specific nomenclature in scientific databases. "Malonic semialdehyde" is the common name for this compound, so searching for "malonic semialdehyde derivatives" or "this compound biological activity" may yield more relevant results.
  • Explore Specialized Databases: Search in dedicated chemical and pharmacological databases like PubChem, SciFinder, Reaxys, or Google Scholar for journal articles on the synthesis, modification, and bioactivity of malonic semialdehyde.
  • Investigate Metabolic Pathways: this compound is an intermediate in several metabolic pathways (e.g., valine, pyrimidine, and β-alanine metabolism). Research focusing on its role in cellular metabolism and signaling could provide insights into its physiological and pathological significance.

References

malonic semialdehyde detection methods comparison

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Detection of Malonic Semialdehyde

The most clearly described methods for MSA detection in the search results are enzymatic assays coupled with spectrophotometry. These assays detect MSA indirectly by monitoring the oxidation of NAD(P)H at 365 nm [1] [2].

The table below summarizes the core parameters for two characterized enzymes that utilize MSA as a substrate, which can be used for its detection.

Enzyme Source Organism Reaction Catalyzed Key Assay Conditions Kinetic Parameters (for MSA)

| Malonic Semialdehyde Reductase (Nmar_1110) | Nitrosopumilus maritimus (Thaumarchaeota) [1] | Reduces MSA to 3-hydroxypropionate using NAD(P)H [1] | - Buffer: 100 mM MOPS-KOH (pH 7.0)

  • Cofactor: 0.5 mM NAD(P)H
  • Temperature: 30°C [1] | - ( K_m ): 0.11 mM
  • ( V_{max} ): 86.9 μmol·min⁻¹·mg⁻¹ [1] | | Malonic Semialdehyde Reductase | Metallosphaera sedula (Crenarchaeota) [2] | Reduces MSA to 3-hydroxypropionate using NADPH [2] | - Buffer: 100 mM MOPS-KOH (pH 7.4)
  • Cofactor: 0.5 mM NADPH
  • Temperature: 65°C [2] | Information not explicitly provided in search results [2] | | Malonate Semialdehyde Decarboxylase (MSAD) | Various Bacteria (e.g., Pseudomonas) [3] [4] | Decarboxylates MSA to acetaldehyde [3] | - Mechanism: Involves N-terminal proline residue [3]
  • Application: Mainly studied in metabolic pathways, not a primary detection method in these studies [3] [4] | Information not explicitly provided in search results |

Detailed Experimental Protocols

The search results provide a clear protocol for the enzymatic assay, primarily used to characterize the malonic semialdehyde reductase from N. maritimus [1]. This can serve as a template for detecting MSA.

Spectrophotometric Assay for MSA Reductase Activity
  • Principle: The assay couples the reduction of MSA to the oxidation of NAD(P)H, which causes a decrease in absorbance at 365 nm that can be monitored in real-time [1] [2].
  • MSA Generation: Malonic semialdehyde is typically generated in situ (in the reaction mixture itself). The assay mixture includes malonyl-CoA and a source of malonyl-CoA reductase (e.g., from Sulfolobus tokodaii). This enzyme converts malonyl-CoA to MSA, which then becomes the substrate for the reductase being studied [1].
  • Core Assay Mixture: [1]
    • Buffer: 100 mM MOPS-KOH, pH 7.0
    • Cofactor: 0.5 mM NAD(P)H
    • Stabilizers: 5 mM MgCl₂, 5 mM dithiothreitol (DTT)
    • MSA Generating System: 0.2 mM malonyl-CoA + 2 U/mL malonyl-CoA reductase
  • Procedure: [1]
    • Prepare the assay mixture and incubate at room temperature for 5-10 minutes to allow for the full conversion of malonyl-CoA to MSA.
    • Start the reaction by adding the cell extract or purified enzyme containing the malonic semialdehyde reductase.
    • Monitor the decrease in absorbance at 365 nm (( \varepsilon_{NAD(P)H} = 3.4-3.5 ) mM⁻¹·cm⁻¹) for several minutes.
    • Calculate enzyme activity based on the rate of NAD(P)H oxidation.

Applications in Metabolic Pathways

MSA is a key intermediate in several natural and engineered metabolic pathways. Understanding these contexts is crucial for applying detection methods. The following diagram illustrates two primary pathways where MSA is generated and consumed.

msa_pathways cluster_1 3-HP/4-HB Cycle (Autotrophic CO₂ Fixation) cluster_2 Artificial & Native Biosynthetic Pathways Malonyl_CoA Malonyl_CoA MSA MSA Malonyl_CoA->MSA Malonyl-CoA Reductase ThreeHP 3-Hydroxypropionate MSA->ThreeHP Malonic Semialdehyde Reductase Beta_Alanine β-Alanine MSA->Beta_Alanine Transaminase Malonate Malonate MSA->Malonate Malonic Semialdehyde Dehydrogenase (e.g., YneI) Acryloyl_CoA Acryloyl-CoA ThreeHP->Acryloyl_CoA Beta_Alanine->MSA Transaminase OAA OAA OAA->MSA Oxaloacetate Decarboxylase start1 start2

The pathways above show that MSA sits at a metabolic branch point. Its detection is often performed in the context of studying these pathways, using the specific enzymes mentioned in the tables.

Research Context and Alternative Approaches

Most recent studies focus on metabolic engineering for malonic acid production, using MSA as a precursor. Detection in these contexts is often a means to confirm pathway flux rather than an end in itself [5] [6] [7]. For example:

  • Novel Pathways: Researchers have constructed artificial pathways in E. coli and fungi where MSA is produced from compounds like oxaloacetate or β-alanine, and then converted to malonate [5] [8].
  • Analysis of Products: In these engineering studies, the success of the pathway is typically confirmed by analyzing the final product (e.g., malonic acid) using methods like gas chromatography-mass spectrometry (GC-MS) after derivatization, rather than by directly detecting the transient intermediate MSA [8].

References

3-oxopropanoic acid thermal stability analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Information

The table below summarizes the key identified information about 3-oxopropanoic acid, also known as malonic semialdehyde.

Property Description
IUPAC Name This compound [1]
Other Names Malonic semialdehyde, Formylacetic acid [1]
Molecular Formula C₃H₄O₃ [1]
Natural Role Metabolic intermediate; formed by reversible oxidation of 3-hydroxypropionyl-CoA [1]
Key Reactivity Highly reactive; can be generated in situ from malic acid; reacts with phenols to form coumarin and with urea to form uracil [1]

Proposed Experimental Pathway for Thermal Analysis

As specific thermal degradation data was not found, the following workflow outlines a general approach based on common practices in the field [2]. You can use this as a guide to conduct your own experimental analysis.

cluster_1 Thermal Treatment & Real-time Monitoring cluster_2 Post-Treatment Analysis start Start: this compound Sample prep Sample Preparation start->prep anal1 Initial Characterization (FT-IR, NMR, Mass Spectrometry) prep->anal1 therm Thermal Treatment (Controlled Temperature Ramp) anal1->therm anal2 Post-Treatment Analysis therm->anal2 TGA Thermogravimetric Analysis (TGA) (Mass Loss) therm->TGA DSC Differential Scanning Calorimetry (DSC) (Enthalpy Changes) therm->DSC comp Data Comparison & Pathway Elucidation anal2->comp TGA->anal2 DSC->anal2 MS Volatile Product Analysis (Mass Spectrometry) NMR Structural Analysis (NMR, LC-MS)

References

×

Physical Description

Solid

XLogP3

-0.6

UNII

9K1T0U0R4C

Other CAS

926-61-4

Wikipedia

3-oxopropanoic acid

Dates

Last modified: 08-15-2023

Structural insight into bi-functional malonyl-CoA reductase

Hyeoncheol Francis Son, Sangwoo Kim, Hogyun Seo, Jiyeon Hong, Donghoon Lee, Kyeong Sik Jin, Sunghoon Park, Kyung-Jin Kim
PMID: 31814251   DOI: 10.1111/1462-2920.14885

Abstract

The bi-functional malonyl-CoA reductase is a key enzyme of the 3-hydroxypropionate bi-cycle for bacterial CO
fixation, catalysing the reduction of malonyl-CoA to malonate semialdehyde and further reduction to 3-hydroxypropionate. Here, we report the crystal structure and the full-length architecture of malonyl-CoA reductase from Porphyrobacter dokdonensis. The malonyl-CoA reductase monomer of 1230 amino acids consists of four tandemly arranged short-chain dehydrogenases/reductases, with two catalytic and two non-catalytic short-chain dehydrogenases/reductases, and forms a homodimer through paring contact of two malonyl-CoA reductase monomers. The complex structures with its cofactors and substrates revealed that the malonyl-CoA substrate site is formed by the cooperation of two short-chain dehydrogenases/reductases and one novel extra domain, while only one catalytic short-chain dehydrogenase/reductase contributes to the formation of the malonic semialdehyde-binding site. The phylogenetic and structural analyses also suggest that the bacterial bi-functional malonyl-CoA has a structural origin that is completely different from the archaeal mono-functional malonyl-CoA and malonic semialdehyde reductase, and thereby constitute an efficient enzyme.


Metabolic repair through emergence of new pathways in Escherichia coli

Sammy Pontrelli, Riley C B Fricke, Shao Thing Teoh, Walter A Laviña, Sastia Prama Putri, Sorel Fitz-Gibbon, Matthew Chung, Matteo Pellegrini, Eiichiro Fukusaki, James C Liao
PMID: 30327558   DOI: 10.1038/s41589-018-0149-6

Abstract

Escherichia coli can derive all essential metabolites and cofactors through a highly evolved metabolic system. Damage of pathways may affect cell growth and physiology, but the strategies by which damaged metabolic pathways can be circumvented remain intriguing. Here, we use a ΔpanD (encoding for aspartate 1-decarboxylase) strain of E. coli that is unable to produce the β-alanine required for CoA biosynthesis to demonstrate that metabolic systems can overcome pathway damage by extensively rerouting metabolic pathways and modifying existing enzymes for unnatural functions. Using directed cell evolution, rewiring and repurposing of uracil metabolism allowed formation of an alternative β-alanine biosynthetic pathway. After this pathway was deleted, a second was evolved that used a gain-of-function mutation on ornithine decarboxylase (SpeC) to alter reaction and substrate specificity toward an oxidative decarboxylation-deamination reaction. After deletion of both pathways, yet another independent pathway emerged using polyamine biosynthesis, demonstrating the vast capacity of metabolic repair.


An Asymptotic Analysis of the Malonyl-CoA Route to 3-Hydroxypropionic Acid in Genetically Engineered Microbes

Mohit P Dalwadi, John R King
PMID: 32140941   DOI: 10.1007/s11538-020-00714-1

Abstract

There has been recent interest in creating an efficient microbial production route for 3-hydroxypropionic acid, an important platform chemical. We develop and solve a mathematical model for the time-dependent metabolite concentrations in the malonyl-CoA pathway for 3-hydroxypropionic acid production in microbes, using a combination of numerical and asymptotic methods. This allows us to identify the most important targets for enzyme regulation therein under conditions of plentiful and sparse pyruvate, and to quantify their relative importance. In our model, we account for sinks of acetyl-CoA and malonyl-CoA to, for example, the citric acid cycle and fatty acid biosynthesis, respectively. Notably, in the plentiful pyruvate case we determine that there is a bifurcation in the asymptotic structure of the system, the crossing of which corresponds to a significant increase in 3-hydroxypropionic acid production. Moreover, we deduce that the most significant increases to 3-hydroxypropionic acid production can be obtained by up-regulating two specific enzymes in tandem, as the inherent nonlinearity of the system means that a solo up-regulation of either does not result in large increases in production. The types of issue arising here are prevalent in synthetic biology applications, and it is hoped that the system considered provides an instructive exemplar for broader applications.


[Endogenous intoxication syndrome in children with mixed enteric parasitoses]

M D Akhmedova, N A Zakhidova, S S Kozlov
PMID: 20361630   DOI:

Abstract

The degree of endogenous intoxication and the activation of lipid peroxidation products (LPO) were studied in patients with enteric parasitoses. The findings suggest that the expression of medium-molecular-weight peptides in relation with the values of LPO is of importance in the pathogenesis of parasitoses.


Effect of monotherapy and combination therapy with richlocaine on tissue hypoxia and activity of keratinocyte detoxifying systems in ischemic skin flap

V L Popkov, A V Zadorozhnyi, V P Galenko-Yaroshevskii, N A Varazanashvili, V N Meladze
PMID: 14666186   DOI: 10.1023/b:bebm.0000008974.52341.ce

Abstract

Treatment with richlocaine alone and, especially, in combination with antihypoxant energostim decreased the total content of hydroxyproline in the ischemic skin flap on day 3 after excision. Combination therapy with richlocaine and energostim normalized the redox potential in the energy supply system, improved antioxidant protection, and promoted the recovery of a balance between various components in the antioxidant system. These changes were not accompanied enhanced production of malonic dialdehyde. Our results suggest that combination therapy with richlocaine and energostim maintains the adaptive reserves of detoxifying systems in keratinocytes and prevents endotoxemia. Richlocaine primarily stimulates glycolytic synthesis of ATP, activates nonmitochondrial antioxidant enzymes, and increases RNase activity in lysosomes.


Direct enzymic conversion of malonic semialdehyde to acetyl-coenzyme A

W B JAKOBY, E W YAMADA
PMID: 13853085   DOI: 10.1016/0006-3002(59)90269-0

Abstract




Aldehyde oxidation. V. Direct conversion of malonic semialdehyde to acetyl-coenzyme A

E W YAMADA, W B JAKOBY
PMID: 13846369   DOI:

Abstract




Malonic semialdehyde reductase, succinic semialdehyde reductase, and succinyl-coenzyme A reductase from Metallosphaera sedula: enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in Sulfolobales

Daniel Kockelkorn, Georg Fuchs
PMID: 19684143   DOI: 10.1128/JB.00794-09

Abstract

A 3-hydroxypropionate/4-hydroxybutyrate cycle operates during autotrophic CO(2) fixation in various members of the Crenarchaea. In this cycle, as determined using Metallosphaera sedula, malonyl-coenzyme A (malonyl-CoA) and succinyl-CoA are reductively converted via their semialdehydes to the corresponding alcohols 3-hydroxypropionate and 4-hydroxybutyrate. Here three missing oxidoreductases of this cycle were purified from M. sedula and studied. Malonic semialdehyde reductase, a member of the 3-hydroxyacyl-CoA dehydrogenase family, reduces malonic semialdehyde with NADPH to 3-hydroxypropionate. The latter compound is converted via propionyl-CoA to succinyl-CoA. Succinyl-CoA reduction to succinic semialdehyde is catalyzed by malonyl-CoA/succinyl-CoA reductase, a promiscuous NADPH-dependent enzyme that is a paralogue of aspartate semialdehyde dehydrogenase. Succinic semialdehyde is then reduced with NADPH to 4-hydroxybutyrate by succinic semialdehyde reductase, an enzyme belonging to the Zn-dependent alcohol dehydrogenase family. Genes highly similar to the Metallosphaera genes were found in other members of the Sulfolobales. Only distantly related genes were found in the genomes of autotrophic marine Crenarchaeota that may use a similar cycle in autotrophic carbon fixation.


The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems

Kwang-Seo Kim, Jeffrey G Pelton, William B Inwood, Ulla Andersen, Sydney Kustu, David E Wemmer
PMID: 20400551   DOI: 10.1128/JB.00201-10

Abstract

The Rut pathway is composed of seven proteins, all of which are required by Escherichia coli K-12 to grow on uracil as the sole nitrogen source. The RutA and RutB proteins are central: no spontaneous suppressors arise in strains lacking them. RutA works in conjunction with a flavin reductase (RutF or a substitute) to catalyze a novel reaction. It directly cleaves the uracil ring between N-3 and C-4 to yield ureidoacrylate, as established by both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Although ureidoacrylate appears to arise by hydrolysis, the requirements for the reaction and the incorporation of (18)O at C-4 from molecular oxygen indicate otherwise. Mass spectrometry revealed the presence of a small amount of product with the mass of ureidoacrylate peracid in reaction mixtures, and we infer that this is the direct product of RutA. In vitro RutB cleaves ureidoacrylate hydrolytically to release 2 mol of ammonium, malonic semialdehyde, and carbon dioxide. Presumably the direct products are aminoacrylate and carbamate, both of which hydrolyze spontaneously. Together with bioinformatic predictions and published crystal structures, genetic and physiological studies allow us to predict functions for RutC, -D, and -E. In vivo we postulate that RutB hydrolyzes the peracid of ureidoacrylate to yield the peracid of aminoacrylate. We speculate that RutC reduces aminoacrylate peracid to aminoacrylate and RutD increases the rate of spontaneous hydrolysis of aminoacrylate. The function of RutE appears to be the same as that of YdfG, which reduces malonic semialdehyde to 3-hydroxypropionic acid. RutG appears to be a uracil transporter.


Malonic semialdehyde reductase from the archaeon Nitrosopumilus maritimus is involved in the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle

Julia Otte, Achim Mall, Daniel M Schubert, Martin Könneke, Ivan A Berg
PMID: 25548047   DOI: 10.1128/AEM.03390-14

Abstract

The recently described ammonia-oxidizing archaea of the phylum Thaumarchaeota are highly abundant in marine, geothermal, and terrestrial environments. All characterized representatives of this phylum are aerobic chemolithoautotrophic ammonia oxidizers assimilating inorganic carbon via a recently described thaumarchaeal version of the 3-hydroxypropionate/4-hydroxybutyrate cycle. Although some genes coding for the enzymes of this cycle have been identified in the genomes of Thaumarchaeota, many other genes of the cycle are not homologous to the characterized enzymes from other species and can therefore not be identified bioinformatically. Here we report the identification and characterization of malonic semialdehyde reductase Nmar_1110 in the cultured marine thaumarchaeon Nitrosopumilus maritimus. This enzyme, which catalyzes the reduction of malonic semialdehyde with NAD(P)H to 3-hydroxypropionate, belongs to the family of iron-containing alcohol dehydrogenases and is not homologous to malonic semialdehyde reductases from Chloroflexus aurantiacus and Metallosphaera sedula. It is highly specific to malonic semialdehyde (Km, 0.11 mM; Vmax, 86.9 μmol min(-1) mg(-1) of protein) and exhibits only low activity with succinic semialdehyde (Km, 4.26 mM; Vmax, 18.5 μmol min(-1) mg(-1) of protein). Homologues of N. maritimus malonic semialdehyde reductase can be found in the genomes of all Thaumarchaeota sequenced so far and form a well-defined cluster in the phylogenetic tree of iron-containing alcohol dehydrogenases. We conclude that malonic semialdehyde reductase can be regarded as a characteristic enzyme for the thaumarchaeal version of the 3-hydroxypropionate/4-hydroxybutyrate cycle.


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